1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIOGQJFLIPRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353049 | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-29-7 | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole carboxylic acid of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Knorr pyrazole synthesis, followed by ester hydrolysis. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and pathway visualizations.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Knorr Pyrazole Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. This step involves a three-component condensation reaction between a β-dicarbonyl compound, a hydrazine, and a ketoester. Specifically, 2,4-pentanedione (acetylacetone) provides the carbon backbone for the pyrazole ring and the methyl groups at positions 3 and 5. Methylhydrazine is used to form the pyrazole ring and introduce the methyl group at the N-1 position. Ethyl 2-chloro-3-oxobutanoate serves as the electrophilic component that incorporates the ethoxycarbonyl group at the 4-position.
-
Step 2: Hydrolysis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.
The overall reaction scheme is presented below:
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
This procedure is adapted from established methodologies for Knorr pyrazole synthesis.
Materials:
-
2,4-Pentanedione (Acetylacetone)
-
Methylhydrazine
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol (absolute)
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-pentanedione (1.0 eq) in absolute ethanol.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add methylhydrazine (1.0 eq) to the mixture. An exothermic reaction may be observed.
-
After the addition is complete, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Yields are based on reported values for similar pyrazole syntheses.
| Step | Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 2,4-Pentanedione | 100.12 | 1.0 | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | 182.22 | (based on 1g of 2,4-pentanedione) 1.82 | 70-85 |
| 2 | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | 182.22 | 1.0 | This compound | 154.17 | (based on 1g of ester) 0.85 | 85-95 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Figure 2: Detailed experimental workflow for the synthesis of the target molecule.
An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with a pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, and it is a prominent scaffold in many pharmaceutically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential, though currently underexplored, biological significance.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound is summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 154.17 g/mol | --INVALID-LINK-- |
| Melting Point | 215-217 °C | ChemicalBook |
| Boiling Point (Predicted) | 297.6 ± 35.0 °C | ChemicalBook |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 3.73 ± 0.10 | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |
| Physical Form | Solid | ChemicalBook |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and adaptable two-step synthesis can be inferred from established methods for closely related pyrazole-4-carboxylic acids. The process involves the initial formation of the ethyl ester of the target molecule, followed by hydrolysis to yield the carboxylic acid.
Experimental Workflow: Synthesis of this compound
Caption: A two-step synthesis of this compound.
Methodology
Step 1: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
This step involves a cyclocondensation reaction.
-
Reactants:
-
Ethyl 2-methylacetoacetate
-
Methylhydrazine
-
-
Procedure (Adapted from general methods for pyrazole synthesis):
-
Dissolve ethyl 2-methylacetoacetate in a suitable solvent such as ethanol.
-
Slowly add methylhydrazine to the solution, maintaining the temperature, as the reaction may be exothermic.
-
The reaction mixture is then typically heated under reflux for several hours to drive the cyclization and dehydration.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude product, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, can be purified by column chromatography or recrystallization.
-
Step 2: Hydrolysis to this compound
This step converts the ester to the final carboxylic acid.
-
Reactants:
-
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Aqueous base (e.g., sodium hydroxide or potassium hydroxide)
-
-
Procedure:
-
The ester is suspended in an aqueous solution of a base, such as sodium hydroxide.
-
The mixture is heated, often to reflux, to facilitate the hydrolysis of the ester.
-
The reaction is monitored until completion (e.g., by thin-layer chromatography).
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product, this compound, is then collected by filtration, washed with water, and dried.
-
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not yield specific information on the biological activity or the modulation of any signaling pathways by this compound itself. However, the pyrazole scaffold is a well-established pharmacophore present in numerous drugs with a wide range of biological activities.
Derivatives of pyrazole-4-carboxylic acid have been reported to exhibit various pharmacological effects, including but not limited to:
-
Anti-inflammatory activity: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.
-
Antimicrobial and Antifungal activity.
-
Anticancer activity.
Given the prevalence of biological activity within this class of compounds, it is plausible that this compound may also possess interesting pharmacological properties. However, without specific experimental data, any discussion of its mechanism of action or its effects on cellular signaling would be purely speculative.
Logical Relationship: From Compound Class to Potential Activity
Caption: The potential for biological activity is inferred from the broader compound class.
Conclusion
This compound is a stable, solid compound with a defined melting point and predicted physicochemical properties that are valuable for initial assessment in a drug discovery context. While a specific, detailed synthesis protocol is not published, established chemical methodologies for analogous compounds provide a clear and adaptable synthetic route. The primary knowledge gap for this particular molecule is the lack of specific biological activity data and its effect on cellular signaling pathways. Further research, including in vitro screening and target identification studies, would be necessary to elucidate its potential as a therapeutic agent. This guide provides a solid foundation of the known chemical and physical characteristics to inform such future investigations.
An In-depth Technical Guide to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1125-29-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its potential role as a cyclooxygenase (COX) inhibitor. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on closely related analogues and general pyrazole chemistry to provide a foundational understanding for researchers.
Chemical and Physical Properties
This compound is a heterocyclic compound with a pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms. The ring is substituted with three methyl groups and a carboxylic acid group. These features contribute to its chemical reactivity and potential for biological activity.
| Property | Value | Source |
| CAS Number | 1125-29-7 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Purity | Available up to 99.81% from commercial suppliers. | [2] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for similar pyrazole-4-carboxylic acid derivatives. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Proposed Experimental Protocol for Synthesis
This proposed protocol is based on the well-established Knorr pyrazole synthesis and methodologies reported for structurally similar compounds.
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (NaH) or other suitable base
-
Methyl iodide (CH₃I)
-
Methylhydrazine (CH₃NHNH₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous solvents (e.g., THF, ethanol)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Synthesis of Ethyl 2-methyl-3-oxobutanoate: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C and add ethyl acetoacetate dropwise. Stir the mixture for 30 minutes. Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
-
Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: Dissolve the purified ethyl 2-methyl-3-oxobutanoate in ethanol. Add methylhydrazine to the solution and reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Hydrolysis to this compound: Dissolve the crude pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitored by TLC). Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the final product.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to three distinct methyl groups and a carboxylic acid proton. The chemical shifts would be influenced by their positions on the pyrazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the three methyl groups, the carboxylic acid carbonyl group, and the quaternary carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ). |
| HPLC/LC-MS | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the carboxylic acid, O-H stretching, and C-H stretching of the methyl groups. |
Potential Biological Activity and Role in Drug Development
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. A significant class of pyrazole-containing drugs are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[3] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against COX enzymes.
Cyclooxygenase Inhibition
COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Proposed Experimental Workflow for COX Inhibition Assay
To evaluate the potential of this compound as a COX inhibitor, a standard in vitro enzyme inhibition assay can be performed.
Caption: Workflow for in vitro COX-1 and COX-2 inhibition assay.
Protocol:
-
Enzyme Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of this compound, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control (e.g., DMSO) in a suitable buffer.
-
Incubation: In a multi-well plate, pre-incubate the enzymes with various concentrations of the test compound, positive control, or vehicle control for a specified time at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a defined incubation period, terminate the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification of Prostaglandin E2 (PGE₂): Measure the amount of PGE₂, a major product of the COX reaction, using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and control. Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) can then be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Signaling Pathway Context
The anti-inflammatory effects of COX inhibitors are mediated through the prostaglandin signaling pathway. By inhibiting COX-2, the production of prostaglandins like PGE₂ is reduced at the site of inflammation. This leads to a decrease in the downstream effects of PGE₂, such as vasodilation, increased vascular permeability, and sensitization of nociceptors, ultimately resulting in the alleviation of inflammation and pain.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and the potential point of intervention for this compound.
Conclusion
This compound represents a chemical entity of interest for researchers in drug discovery, particularly in the field of anti-inflammatory agents. While specific experimental data for this compound remains scarce in the public domain, its structural analogy to known COX-2 inhibitors suggests a plausible mechanism of action. The synthesis and experimental protocols outlined in this guide provide a framework for future investigation into the chemical and biological properties of this compound. Further research is warranted to fully elucidate its therapeutic potential.
References
biological activity of pyrazole derivatives
An In-depth Technical Guide on the Biological Activity of Pyrazole Derivatives
Abstract
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, making them a focal point for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of the principal biological activities of pyrazole derivatives, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the therapeutic potential of the pyrazole core.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that control cell proliferation, survival, and death.[6][7]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[6][8] Many derivatives function by targeting key regulators of the apoptotic cascade, such as the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds disrupt the mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.[11][12] This event triggers the activation of a cascade of cysteine-aspartic proteases (caspases), including caspase-9 and the executioner caspase-3, which ultimately leads to the systematic dismantling of the cell.[8][10][11] Studies have shown that certain pyrazole derivatives can significantly upregulate the expression of pro-apoptotic proteins like Bax and downregulate Bcl-2, shifting the cellular balance in favor of apoptosis.[5][11]
Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates a simplified intrinsic apoptosis pathway, highlighting the intervention points for bioactive pyrazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of pyrazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazole-Benzoxazine Hybrid | MCF-7 (Breast) | 2.82 | Etoposide | - |
| Pyrazole-Benzoxazine Hybrid | A549 (Lung) | 3.14 | Etoposide | - |
| Pyrazolone-Pyrazole Derivative | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 |
| Pyrazole-containing Isolongifolanone | MCF-7 (Breast) | 5.21 | - | - |
| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | 3.12 | - | - |
| DHT-derived Pyrazole | PC-3 (Prostate) | 4.2 | Cisplatin | - |
| Pyrazole Chalcone | MCF-7 (Breast) | 5.8 | - | - |
Data synthesized from multiple sources, including[7][13][14]. Note that experimental conditions can vary between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[15]
-
Cell Seeding : Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Include wells for blank (medium only) and vehicle controls (cells treated with solvent, e.g., DMSO). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[17]
-
Compound Treatment : Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (typically 24, 48, or 72 hours).[16]
-
MTT Addition : Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16][18]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization : Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[17] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[18]
-
Absorbance Reading : Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[17]
-
Data Analysis : Correct the absorbance readings by subtracting the mean absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.[17]
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives constitute a versatile class of compounds with significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19][20][21]
Mechanism of Action
The antimicrobial mechanisms of pyrazoles are varied. In bacteria, some derivatives have been predicted to act as inhibitors of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[22] Others may disrupt cell wall synthesis or interfere with metabolic pathways. The broad spectrum of activity suggests that different structural modifications on the pyrazole ring can be tuned to target specific microbial processes.[22][23]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[24]
| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
| Pyrazole-Carbothiohydrazide | S. aureus | 62.5 | Chloramphenicol | >125 |
| Pyrazole-Carbothiohydrazide | A. niger | 2.9 | Clotrimazole | >7.8 |
| Pyranopyrazole Derivative | K. pneumoniae | 6.25 | - | - |
| Pyrazole-Thiazole Hybrid | MRSA | <0.2 µM | - | - |
| Triazine-fused Pyrazole | S. epidermidis | 0.97 | Tetracycline | - |
| Fused Pyrazole Diterpenoid | S. aureus | 0.71 | - | - |
Data synthesized from multiple sources, including[20][22][23]. Note that MIC values are highly dependent on the specific strain and testing methodology.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[25][26]
-
Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[26] This is typically done by adding 50 µL of broth to all wells, adding 50 µL of a concentrated drug solution to the first well, and then serially transferring 50 µL across the plate. The final volume in each well before inoculation should be 50 µL.[26]
-
Inoculum Preparation : Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[26]
-
Inoculation : Dilute the standardized bacterial suspension in broth so that, upon addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well, bringing the final volume to 100 µL.[26]
-
Controls : Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]
-
Result Interpretation : After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.[24] A growth indicator like 2,3,5-triphenyl tetrazolium chloride (TTC) can be used, which turns pink in the presence of metabolically active bacteria.[27]
Anti-inflammatory Activity of Pyrazole Derivatives
The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib.[19][28] This activity stems from their ability to interfere with the arachidonic acid cascade, which is central to the inflammatory response.
Mechanism of Action: COX-2 Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[29] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[28] Many pyrazole derivatives are designed to selectively inhibit the COX-2 enzyme.[30] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[29] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.[28][30]
Signaling Pathway: Prostaglandin Synthesis
The diagram below shows the role of COX enzymes in the synthesis of prostaglandins and the inhibitory action of pyrazole derivatives.
Quantitative Data: In Vitro COX Inhibition
The potency of anti-inflammatory pyrazole derivatives is measured by their IC50 values against COX-1 and COX-2 enzymes. The ratio of these values (Selectivity Index, SI = IC50 COX-1 / IC50 COX-2) indicates the compound's selectivity for COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib (Reference) | 7.7 | 0.87 | 8.85 |
| Compound 4a | 5.64 | 0.67 | 8.41 |
| Compound 4b | 6.12 | 0.58 | 10.55 |
| Compound 10 | - | - | 7.83 |
| Compound 27 | - | - | 7.16 |
Data synthesized from multiple sources, including[31][32]. A higher SI value indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
Various kits and methods are available to measure COX-1/COX-2 inhibition in vitro. A common method involves monitoring the peroxidase activity of the COX enzyme.[33]
This protocol is a generalized example based on commercially available kits.[34]
-
Reagent Preparation : Prepare assay buffers and solutions according to the kit manufacturer's instructions. This typically includes a reaction buffer, heme, and the purified ovine or human COX-1 and COX-2 enzymes.
-
Enzyme Addition : To the wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition : Add the pyrazole test compounds at various concentrations to the appropriate wells. Include wells for a known inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO).
-
Pre-incubation : Incubate the plate for approximately 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the cyclooxygenase reaction by adding the arachidonic acid substrate to all wells.
-
Detection : Immediately following or simultaneously, add a chemiluminescent substrate. The peroxidase component of the COX enzyme will act on an intermediate, generating a light signal that is proportional to the enzyme activity.
-
Signal Measurement : Read the luminescence of the plate using a luminometer.
-
Data Analysis : Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 enzymes by plotting the percent inhibition versus the log of the inhibitor concentration.
Conclusion
The pyrazole nucleus is a remarkably versatile and pharmacologically significant scaffold. Derivatives have demonstrated potent and often targeted activities against cancer, microbial pathogens, and inflammatory processes. The ability to induce apoptosis in cancer cells, inhibit essential bacterial enzymes, and selectively block the COX-2 enzyme highlights the vast therapeutic potential of this heterocyclic system. The methodologies and data presented in this guide underscore the ongoing importance of pyrazole chemistry in the development of new therapeutic agents. Future research will undoubtedly continue to uncover novel derivatives with enhanced potency, selectivity, and improved safety profiles, further solidifying the role of pyrazoles in modern medicine.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. srrjournals.com [srrjournals.com]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. 3.6.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 28. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
This compound is a substituted pyrazole, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The core pyrazole ring is functionalized with three methyl groups at positions 1, 3, and 5, and a carboxylic acid group at position 4.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1125-29-7[1][2] |
| Molecular Formula | C₇H₁₀N₂O₂[1][3] |
| SMILES | CN1N=C(C)C(C(O)=O)=C1C |
| InChI Key | NOIOGQJFLIPRBI-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential applications in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 154.17 g/mol | [1][3] |
| Melting Point | 215-217 °C | |
| Boiling Point (Predicted) | 297.6 ± 35.0 °C | |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | |
| pKa (Predicted) | 3.73 ± 0.10 | |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis
General Experimental Protocol (Hypothetical)
A potential synthesis could involve the reaction of ethyl 2,4-dimethyl-3-oxobutanoate with methylhydrazine. The initial reaction would form a hydrazone intermediate, which would then undergo intramolecular cyclization and dehydration to yield the pyrazole ring. Subsequent hydrolysis of the ester group would afford the desired carboxylic acid.
Step 1: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2,4-dimethyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
The purified ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.
-
The mixture is heated to reflux until the ester is completely hydrolyzed, as monitored by TLC.
-
The reaction mixture is then cooled to room temperature and acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the provided search results. However, based on the known spectra of similar pyrazole derivatives, the following characteristic signals can be anticipated:
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would be expected to show singlets for the three methyl groups at different chemical shifts, and a signal for the carboxylic acid proton, which would be broad and downfield.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for the three distinct methyl carbons, the carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid group.
-
IR Spectroscopy: The infrared (IR) spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4] A strong absorption for the C=O stretch of the carbonyl group would be expected around 1700 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ).
Biological Activities and Potential Applications
While there is no specific information on the biological activities of this compound in the provided search results, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Many pyrazole-containing compounds have demonstrated potent antibacterial and antifungal properties.[5][6]
-
Anti-inflammatory Activity: Several pyrazole derivatives have been investigated for their anti-inflammatory effects.[5]
-
Antiviral Activity: Certain pyrazole analogs have shown promise as antiviral agents.[7]
Given these precedents, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Its structural features could be modified to optimize its interaction with various biological targets.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized its fundamental molecular and physicochemical properties and outlined a plausible synthetic strategy. While specific biological data for this compound is currently limited, the known activities of the broader pyrazole class suggest that it could be a valuable starting point for the development of new bioactive molecules. Further research is warranted to fully elucidate its chemical reactivity, biological profile, and potential therapeutic applications.
References
- 1. This compound [oakwoodchemical.com]
- 2. CAS#:1125-29-7 | this compound | Chemsrc [chemsrc.com]
- 3. This compound | C7H10N2O2 | CID 736514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast potential of heterocyclic compounds. Among these, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. This technical guide delves into the discovery of novel pyrazole compounds, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their anticancer properties. Through detailed experimental protocols, structured data presentation, and clear visualizations of signaling pathways, this document aims to equip researchers with the knowledge to navigate and contribute to this exciting field.
Synthesis of Novel Pyrazole Scaffolds
The versatility of the pyrazole ring allows for a multitude of synthetic strategies, enabling the creation of diverse chemical libraries for biological screening. A prominent and efficient method for the synthesis of pyrazole derivatives involves the cyclization of chalcones.
Experimental Protocol: Synthesis of Pyrazole Derivatives from Chalcones
This protocol outlines a general two-step process for the synthesis of pyrazole derivatives, starting from the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine hydrate.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolution: Dissolve an appropriate aryl ketone (1 mmol) and aryl aldehyde (1 mmol) in ethanol (20 mL).
-
Catalysis: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.
Step 2: Pyrazole Synthesis (Cyclocondensation)
-
Dissolution: Dissolve the purified chalcone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The pyrazole derivative will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.
Biological Evaluation of Novel Pyrazole Compounds
The therapeutic potential of newly synthesized pyrazole compounds is assessed through a series of in vitro assays to determine their cytotoxic effects on cancer cells and their inhibitory activity against specific molecular targets.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of pyrazole compounds against specific protein kinases.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), a solution of the target kinase, a specific substrate peptide, and ATP.
-
Compound Dilution: Prepare serial dilutions of the pyrazole compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the pyrazole compound at various concentrations, and the substrate peptide to the reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following tables summarize the biological activity of representative novel pyrazole compounds against various cancer cell lines and molecular targets.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 7d | MCF7 (Breast Cancer) | 42.6 | [1][2] |
| 9e | PACA2 (Pancreatic Cancer) | 27.6 | [1][2] |
| 5o | MCF-7 (Breast Cancer) | 2.13 | [3] |
| PY7 | A549 (Lung Cancer) | 6.45 | [4] |
| 6g | A549 (Lung Cancer) | 1.537 | [5] |
Table 1: Anticancer Activity of Novel Pyrazole-Chalcone Derivatives.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3 | EGFR | 0.06 | [6] |
| 9 | VEGFR-2 | 0.22 | [6] |
| 18h | EGFR | 0.574 | [7] |
| 6g | EGFR | 0.024 | [5] |
Table 2: Inhibitory Activity of Novel Pyrazole Derivatives against EGFR and VEGFR-2.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 9 | CDK2/cyclin A2 | 0.96 | [8][9] |
| 7d | CDK2/cyclin A2 | 1.47 | [8][9] |
| 4 | CDK2/cyclin A2 | 3.82 | [8][9] |
| 11 | CDK2 | 0.45 | [10][11] |
| 6 | CDK2 | 0.46 | [10][11] |
Table 3: Inhibitory Activity of Novel Pyrazole Derivatives against CDK2.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8 | BTK | 2.1 | [12][13] |
| 18 | BTK | 45 | [14] |
| 19 | BTK | 29.9 | [14] |
| 12 | BTK | 21 | [14] |
Table 4: Inhibitory Activity of Novel Pyrazole Derivatives against BTK.
Visualization of Key Signaling Pathways
Understanding the mechanism of action of these novel pyrazole compounds requires a clear visualization of the signaling pathways they target. The following diagrams, generated using the DOT language, illustrate the key interactions within the EGFR, CDK2, and BTK signaling cascades.
References
- 1. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
An In-depth Technical Guide on 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
Disclaimer: Publicly available literature contains limited specific experimental data for 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. This guide provides a comprehensive overview based on established synthetic methodologies for structurally related pyrazole-4-carboxylic acids and summarizes the known biological activities of this class of compounds to inform researchers, scientists, and drug development professionals.
Core Compound Properties
This compound is a substituted pyrazole carboxylic acid. Its fundamental properties are summarized below.[1]
| Property | Value |
| CAS Number | 1125-29-7 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 1,3,5-trimethylpyrazole-4-carboxylic acid |
| InChI Key | NOIOGQJFLIPRBI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C)C(=C1C(=O)O)C |
Synthesis Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a well-established route for pyrazole-4-carboxylic acids, which involves the reaction of a β-ketoester with a hydrazine, followed by hydrolysis.[2][3][4] A plausible synthetic workflow is outlined below.
General Experimental Protocol for Step 1: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
This protocol is based on the general synthesis of pyrazoles from β-ketoesters and hydrazines.
-
Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate:
-
A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is heated.
-
The reaction is typically carried out at an elevated temperature for several hours.
-
The resulting product is purified by distillation under reduced pressure.
-
-
Cyclocondensation with Methylhydrazine:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate is dissolved in a suitable solvent, such as ethanol.
-
Methylhydrazine is added to the solution. The reaction is often carried out at room temperature or with gentle heating.
-
The reaction mixture is stirred for a specified period to ensure complete cyclization.
-
The solvent is removed under reduced pressure, and the crude product can be purified by chromatography or crystallization.
-
General Experimental Protocol for Step 2: Hydrolysis to this compound
-
Saponification of the Ester:
-
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is dissolved in an alcohol, such as methanol or ethanol.
-
An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added.
-
The mixture is heated at reflux for several hours to ensure complete hydrolysis of the ester.
-
-
Acidification and Isolation:
-
After cooling the reaction mixture, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a mineral acid, such as hydrochloric acid, until the product precipitates.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
-
Potential Biological Activities
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their anticancer properties.[6] The biological activity of these compounds is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.
| Compound Class | Reported Activity |
| Substituted pyrazoles | Inhibition of various cancer cell lines, including breast, colon, and lung cancer. |
| Pyrazole-containing hybrids | Dual-action compounds with enhanced anticancer effects. |
Anti-inflammatory Activity
The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib. These compounds typically exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[8]
| Compound Class | Reported Activity |
| Diaryl-pyrazoles | Selective inhibition of COX-2, leading to reduced inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. |
| Pyrazole-sulfonamides | Potent anti-inflammatory agents. |
Antifungal Activity
Pyrazole-4-carboxamides are a significant class of fungicides used in agriculture.[9] These compounds act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.
| Compound Class | Reported Activity |
| Pyrazole-4-carboxamides | Broad-spectrum fungicidal activity against various plant pathogens. |
| Tri-substituted pyrazoles | Inhibition of fungal growth and spore germination. |
Future Research Directions
The lack of specific data for this compound highlights an opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectral characterization (NMR, IR, Mass Spectrometry) would be foundational for any further studies.
-
Biological Screening: In vitro screening of the compound against a panel of cancer cell lines, inflammatory markers (e.g., COX-1/COX-2 enzymes), and fungal pathogens would provide valuable insights into its potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations in the substituent groups on the pyrazole ring could help to identify compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: For any identified biological activity, further studies to elucidate the specific molecular targets and signaling pathways involved would be crucial for drug development efforts.
References
- 1. This compound | C7H10N2O2 | CID 736514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogues to present a predictive yet detailed analysis. This approach offers valuable insights for researchers working with substituted pyrazole carboxylic acids.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 3,4,5-trimethyl-1-phenyl-1H-pyrazole and 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~12.0-13.0 | Singlet (broad) | COOH | The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration. |
| ~3.8 | Singlet | N-CH₃ | Based on data from 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. |
| ~2.4 | Singlet | C3-CH₃ | Predicted based on the shielding effect of the pyrazole ring. |
| ~2.2 | Singlet | C5-CH₃ | Predicted based on the shielding effect of the pyrazole ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165-170 | C=O | Expected range for a carboxylic acid carbonyl carbon. |
| ~148 | C5 | Based on data for 3,4,5-trimethyl-1-phenyl-1H-pyrazole.[1] |
| ~138 | C3 | Based on data for 3,4,5-trimethyl-1-phenyl-1H-pyrazole.[1] |
| ~115 | C4 | The chemical shift is influenced by the electron-withdrawing carboxylic acid group. |
| ~35 | N-CH₃ | Typical range for an N-methyl group on a pyrazole ring. |
| ~12 | C5-CH₃ | Based on data for 3,4,5-trimethyl-1-phenyl-1H-pyrazole.[1] |
| ~10 | C3-CH₃ | Based on data for 3,4,5-trimethyl-1-phenyl-1H-pyrazole.[1] |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (methyl groups) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium-Weak | C=N, C=C stretch (pyrazole ring) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 110 | [M - COOH]⁺ |
| 95 | Further fragmentation |
Proposed Experimental Protocols
The following protocols are adapted from established methods for the synthesis of similar pyrazole carboxylic acids and standard spectroscopic analysis techniques.
Synthesis of this compound
This proposed synthesis is a modification of the procedure for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Step 1: Condensation
-
In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to reflux for approximately 4 hours.
-
After cooling, remove the low-boiling point components by vacuum distillation to yield the intermediate ethyl 2-acetyl-3-ethoxyacrylate.
Step 2: Cyclization and Hydrolysis
-
To a solution of the intermediate from Step 1 in a suitable solvent (e.g., ethanol), add an aqueous solution of methylhydrazine.
-
Introduce a base, such as sodium hydroxide, to the mixture and stir at room temperature.
-
After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), acidify the mixture with hydrochloric acid.
-
The resulting precipitate of this compound can be collected by filtration, washed, and dried.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Workflow and Logical Relationships
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic data.
Caption: Proposed synthesis workflow for this compound.
Caption: Logical workflow for the spectroscopic analysis of the target compound.
References
Pyrazole Compounds: A Comprehensive Technical Guide to Their Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the diverse therapeutic targets of pyrazole-containing compounds, with a primary focus on their applications in oncology, inflammation, and infectious diseases. We present a comprehensive summary of quantitative inhibitory data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties allow for versatile chemical modifications, making them ideal scaffolds for designing potent and selective modulators of various biological targets.[1][2] The metabolic stability and favorable physicochemical properties of the pyrazole ring have contributed to its prevalence in a wide range of FDA-approved drugs.[3] This guide delves into the key therapeutic areas where pyrazole derivatives have shown significant promise, elucidating their mechanisms of action through the inhibition of specific molecular targets.
Therapeutic Targets in Oncology
Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating efficacy against a multitude of cancer cell lines through the modulation of various oncogenic signaling pathways.[4][5] A predominant mechanism of action is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6][7]
Protein Kinase Inhibitors
The pyrazole scaffold serves as a cornerstone for a multitude of kinase inhibitors, with several compounds having received FDA approval for cancer treatment.[8]
Aberrant signaling through EGFR and VEGFR-2 is a hallmark of many cancers, promoting tumor growth and angiogenesis.[4] Pyrazole-containing compounds have been developed as potent inhibitors of these receptor tyrosine kinases.[9] For instance, some pyrazole-thiazole hybrids have demonstrated significant antiangiogenic and anticancer activities by targeting the VEGFR-2 pathway.[4]
CDKs are essential for cell cycle progression, and their dysregulation is common in cancer.[10] Pyrazole derivatives, such as AT7519, have been identified as potent inhibitors of multiple CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3][11]
The JAK-STAT signaling pathway is crucial for cytokine-mediated cell proliferation and survival, and its hyperactivity is implicated in various hematological malignancies.[10] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[7][12]
Pyrazole-based inhibitors have also been developed against a range of other kinases, including:
-
Akt (Protein Kinase B): A key node in cell survival pathways. Afuresertib is a pyrazole-based pan-Akt inhibitor.[6][13]
-
BRAF: A serine/threonine kinase frequently mutated in melanoma.[4]
-
Bruton's Tyrosine Kinase (BTK): A critical enzyme in B-cell signaling.[4]
Quantitative Data: Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrazole compounds against various kinases.
| Compound | Target Kinase(s) | IC50 / Ki (nM) | Reference(s) |
| Ruxolitinib | JAK1 | IC50: 3.3 | [7][12] |
| JAK2 | IC50: 2.8 | [7][12] | |
| JAK3 | IC50: 428 | [14] | |
| AT7519 | CDK1/cyclin B | IC50: 190 | [3][15] |
| CDK2/cyclin A | IC50: 44 | [3][15] | |
| CDK4/cyclin D1 | IC50: 67 | [3][15] | |
| CDK5/p35 | IC50: 18 | [15] | |
| CDK9/cyclin T | IC50: <10 | [15] | |
| Afuresertib | Akt1 | Ki: 0.08 | [6][13] |
| Akt2 | Ki: 2 | [6][13] | |
| Akt3 | Ki: 2.6 | [6][13] | |
| Compound 11 | EGFR | IC50: 83 | [5] |
| Topoisomerase-1 | IC50: 20 | [5] |
Therapeutic Targets in Inflammation
Pyrazole derivatives are well-established as potent anti-inflammatory agents, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[16]
Cyclooxygenase (COX) Inhibitors
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[17] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[17]
Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor used for the treatment of various inflammatory conditions.[4]
Quantitative Data: Pyrazole-Based COX Inhibitors
The following table presents the in vitro inhibitory activity of celecoxib and other pyrazole derivatives against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 15 | 0.04 | 375 | [17] |
| Compound 5u | 130.12 | 1.79 | 72.73 | [18] |
| Compound 5s | 165.02 | 2.51 | 65.75 | [18] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [19] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [19] |
Therapeutic Targets in Infectious Diseases
The emergence of multidrug-resistant pathogens has necessitated the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[20]
DNA Gyrase and Topoisomerase IV Inhibitors
DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and recombination, making them attractive targets for antibacterial drugs.[21] Several pyrazole-containing compounds have been identified as potent inhibitors of these enzymes.[21][22]
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the biosynthesis of nucleic acids and amino acids in bacteria. Inhibition of DHFR disrupts bacterial growth. Some pyrazole-clubbed pyrimidine hybrids have shown promising activity as DHFR inhibitors.[23]
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole compounds against various microbial strains.
| Compound/Class | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference(s) |
| Naphthyl-substituted pyrazole-hydrazone | 0.78-1.56 | - | - | - | [21] |
| Imidazo-pyridine pyrazole 18 | <1 | <1 | <1 | - | [21] |
| Pyran-fused pyrazole 23 | 1.56-6.25 | - | 1.56-6.25 | - | [21] |
| Compound 3 | - | 0.25 | - | - | [24] |
| Compound 4 | 4 (S. epidermidis) | - | - | - | [24] |
| Compound 9 | 4 | >128 | >128 | - | [25] |
| Compound 4t | 0.39 | 0.39 | 0.39 | - | [22] |
Other Therapeutic Targets
G-Protein Coupled Receptors (GPCRs)
While less explored than other target classes, some pyrazole derivatives have shown activity against GPCRs. For example, rimonabant, a pyrazole derivative, is a known antagonist of the cannabinoid receptor 1 (CB1). Further research into pyrazole compounds as modulators of GPCRs could open new therapeutic avenues.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Kinase enzyme (e.g., CDK2/cyclin A)
-
Kinase substrate (specific for the enzyme)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test pyrazole compound
-
DMSO (vehicle control)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyrazole compound in DMSO.
-
Assay Setup: In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This involves a two-step process: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect (IC50) of a pyrazole compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test pyrazole compound
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compound dissolved in the culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
In Vitro COX Inhibition Assay (Colorimetric)
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050)
-
Arachidonic acid (substrate)
-
Test pyrazole compound
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit instructions.
-
Compound Dilution: Prepare serial dilutions of the test pyrazole compound in DMSO.
-
Assay Reaction: a. In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. b. Add the diluted test compound or a known inhibitor (positive control). c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a specified time (e.g., 2 minutes) at 37°C. f. Add a saturated stannous chloride solution to stop the reaction. g. Add the colorimetric substrate and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Read the absorbance at 590 nm.
-
Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazole compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test pyrazole compound
-
DMSO
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Synthetic Origin and Biological Potential of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, a synthetic heterocyclic compound. Extensive database searches have revealed no evidence of this molecule as a naturally occurring product. Consequently, this document focuses on its synthetic origins, proposing a plausible synthetic pathway based on established chemical literature. Furthermore, we explore the broader biological significance of the pyrazole scaffold, for which this compound is a representative member. The diverse pharmacological activities of pyrazole derivatives, including their roles as anticancer and anti-inflammatory agents, are discussed. This guide also presents detailed experimental protocols and quantitative data from related compounds to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Synthetic Nature of this compound
This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. While many complex organic molecules are derived from natural sources, comprehensive searches of chemical literature and natural product databases indicate that this compound is a synthetic compound. Its presence is noted in the inventories of chemical suppliers, and the broader pyrazole class is a subject of extensive synthetic and medicinal chemistry research.[1][2][3] Pyrazole derivatives are recognized for their wide array of pharmacological activities, making them a cornerstone in the development of new therapeutic agents.[4][5]
Proposed Synthesis of this compound
Experimental Protocols
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
This initial step involves the condensation of pentane-2,4-dione with hydrazine hydrate.[1]
-
Materials: Pentane-2,4-dione, 85% hydrazine hydrate, methanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione in methanol.
-
Slowly add 85% hydrazine hydrate to the solution at room temperature (25-35 °C). Note that this reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
The resulting crude 3,5-dimethyl-1H-pyrazole can be purified by recrystallization or distillation.
-
Step 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole
This step involves the N-methylation of the pyrazole ring.[1]
-
Materials: 3,5-dimethyl-1H-pyrazole, potassium tert-butoxide, methyl iodide, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add potassium tert-butoxide in small portions to the cooled solution.
-
Allow the reaction mixture to warm to room temperature (25–30 °C) and stir for approximately 40 minutes.
-
Slowly add a solution of methyl iodide in THF to the reaction mixture over 30 minutes.
-
Continue stirring at room temperature for 16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,3,5-trimethyl-1H-pyrazole.
-
Purify the product by column chromatography on silica gel.
-
Step 3: Carboxylation of 1,3,5-trimethyl-1H-pyrazole
The final step to introduce the carboxylic acid group at the C4 position can be achieved through various methods, such as Friedel-Crafts acylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide. A possible approach is outlined below.
-
Materials: 1,3,5-trimethyl-1H-pyrazole, n-butyllithium (n-BuLi), dry ice (solid CO2), anhydrous THF.
-
Procedure:
-
Dissolve 1,3,5-trimethyl-1H-pyrazole in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes to the reaction mixture and stir for 1-2 hours at -78 °C to facilitate lithiation at the C4 position.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization.
-
Biological Activities of Pyrazole Derivatives
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[5] These include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[6] The biological activity is highly dependent on the nature and position of the substituents on the pyrazole ring.
Anticancer Activity
Numerous pyrazole derivatives have been investigated as potential anticancer agents. They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[7] Some pyrazole-containing drugs, like Crizotinib, are approved for clinical use in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a selective COX-2 inhibitor used to treat inflammation and pain. The pyrazole ring serves as a crucial pharmacophore for interaction with the cyclooxygenase enzymes.
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[4] For instance, some derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[6]
Quantitative Data on Pyrazole Derivatives
While specific quantitative bioactivity data for this compound is not available in the public domain, the following table summarizes the activities of some other pyrazole derivatives to provide a comparative context.
| Compound/Derivative Class | Biological Activity | Target/Assay | IC50/MIC | Reference |
| 1,3-Diarylpyrazole Acrylamide Derivatives | Antiproliferative | A549 Lung Cancer Cells | Not specified | [7] |
| Pyrazole-linked benzothiazole-β-naphthol derivatives | Cytotoxic | A549, HeLa, and MCF7 cells | 4.63–5.54 µM | [7] |
| Pyrazole-4-sulfonamide derivatives | Antiproliferative | U937 cells | Not specified | [1] |
| 1H-pyrazole-4-carboxylic acid ethyl esters | Chemotaxis Inhibition | fMLPOMe-stimulated neutrophil chemotaxis | 0.19–2 nM | [6] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Antimicrobial | Methicillin-susceptible and -resistant S. aureus | 25.1 µM | [4] |
Signaling Pathways Modulated by Pyrazole Derivatives
Many pyrazole derivatives exert their biological effects by modulating intracellular signaling pathways. A common target for anticancer pyrazole derivatives is the MAPK/ERK pathway, which plays a central role in regulating cell growth, proliferation, and differentiation.
Caption: The MAPK/ERK signaling pathway, a target for pyrazole-based inhibitors.
Conclusion
This compound is a synthetic compound belonging to the pharmacologically significant class of pyrazoles. While it does not have a known natural origin, its synthetic accessibility and the established broad biological activities of the pyrazole scaffold make it and its derivatives interesting subjects for further investigation in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its synthesis and the potential biological context for researchers interested in exploring this area of chemical science.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [oakwoodchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid and its subsequent conversion to ester and amide derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The methodologies outlined below are based on established chemical principles, including the Knorr pyrazole synthesis, and are intended to serve as a comprehensive guide for researchers in the field.
Overview of the Synthetic Pathway
The synthesis of this compound and its derivatives follows a three-stage process. The core pyrazole ring is first constructed via a Knorr pyrazole synthesis. The resulting ester is then hydrolyzed to the carboxylic acid, which can be subsequently converted to various amides.
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
Step 1: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
This procedure is adapted from the general principles of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[1][2]
Reaction:
3-Methyl-2,4-pentanedione + Methylhydrazine → Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Materials:
-
3-Methyl-2,4-pentanedione
-
Methylhydrazine (40% aqueous solution)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add methylhydrazine (1.1 equivalents) to the mixture at room temperature. The reaction may be exothermic.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the ester obtained in Step 1.
Reaction:
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate + NaOH → this compound
Materials:
-
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Dissolve ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) to the solution and stir at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Step 3: Synthesis of this compound Derivatives
Reaction:
This compound + Thionyl Chloride → 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride + Amine → 1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Desired amine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
Reaction:
This compound + Amine + Coupling Agent → 1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Materials:
-
This compound
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (Et₃N)
Procedure:
-
To a stirred solution of this compound (1 equivalent), the desired amine (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DMF, add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C and add EDCI (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its derivatives.
Table 1: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 3-Methyl-2,4-pentanedione | Methylhydrazine, Acetic Acid | Ethanol | 4-6 | 75-85 | >95 (after chromatography) |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | NaOH | Methanol/Water | 2-4 | 85-95 | >98 (after precipitation) |
Table 3: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxamide Derivatives
| Method | Coupling Agent | Amine | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Acid Chloride | Thionyl Chloride | Aniline | DCM | 2-4 | 70-80 | >97 (after purification) |
| Coupling Agent | EDCI/HOBt | Benzylamine | DMF | 12 | 75-85 | >97 (after purification) |
Signaling Pathways and Logical Relationships
The Knorr pyrazole synthesis is a classic example of a cyclocondensation reaction. The mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Mechanism of the Knorr pyrazole synthesis.
References
Applications of Pyrazole Carboxylic Acids in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their versatile structure allows for the development of potent and selective agents targeting various enzymes and receptors implicated in a range of diseases. This document provides detailed application notes on their use as enzyme inhibitors and receptor antagonists, complete with experimental protocols and visual representations of relevant biological pathways and workflows.
Pyrazole Carboxylic Acids as Enzyme Inhibitors
Pyrazole carboxylic acid derivatives have been successfully developed as potent inhibitors of several key enzymes involved in pathological processes.
Cyclooxygenase-2 (COX-2) Inhibitors for Anti-Inflammatory Activity
The selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain, minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] Pyrazole-containing compounds, such as Celecoxib, are prominent examples of selective COX-2 inhibitors.[1][2][3] The pyrazole core, often with adjacent aryl groups, plays a crucial role in binding to the active site of the COX-2 enzyme.
Quantitative Data for Pyrazole-Based COX-2 Inhibitors
| Compound | Target | IC50 | Assay System | Reference |
| Celecoxib | COX-2 | 0.04 µM | Human recombinant enzyme | [4] |
| Celecoxib | COX-1 | 15 µM | Human recombinant enzyme | [4] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 µM | In vitro enzyme assay | [5] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 µM | In vitro enzyme assay | [5] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | In vitro enzyme assay | [6] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [4][7]
This protocol determines the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a pyrazole carboxylic acid derivative)
-
Vehicle (e.g., DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or LC-MS/MS for PGE2 quantification
-
96-well microplate
-
Microplate reader or LC-MS/MS instrument
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing cofactors.
-
Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound at various concentrations or the vehicle (for control). Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid, as specified by the detection method).
-
Quantification of PGE2:
-
EIA Method: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
LC-MS/MS Method: Use a validated LC-MS/MS method for the accurate quantification of PGE2.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: COX-2 in Inflammation
Carbonic Anhydrase (CA) Inhibitors for Anticancer Activity
Carbonic anhydrases, particularly isoforms CA IX and CA XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, proliferation, and metastasis.[1][8][9] Pyrazole carboxylic acids have emerged as effective inhibitors of these cancer-associated CAs.[10]
Quantitative Data for Pyrazole-Based Carbonic Anhydrase Inhibitors
| Compound | Target | Ki | Assay System | Reference |
| Heteroaryl-pyrazole carboxylic acid (2c) | hCA XII | 0.21 µM | In vitro enzyme assay | [10] |
| Pyrazole[3,4-d]pyridazine derivative | hCA I | 9.03 ± 3.81 nM | In vitro enzyme assay | [8] |
| Pyrazole[3,4-d]pyridazine derivative | hCA II | 18.04 ± 4.55 nM | In vitro enzyme assay | [8] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [10][11]
This protocol measures the inhibition of CA-catalyzed CO2 hydration.
Materials:
-
Human recombinant carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
Test compound (pyrazole carboxylic acid derivative)
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
Phenol red (pH indicator)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the CA enzyme, test compound, and phenol red in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with various concentrations of the test compound or vehicle and incubate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Assay Measurement: Use a stopped-flow spectrophotometer to rapidly mix the enzyme-inhibitor solution with CO2-saturated water.
-
Data Acquisition: Monitor the change in absorbance of the phenol red indicator at 557 nm over time. The rate of the CA-catalyzed CO2 hydration reaction is determined from the initial linear portion of the absorbance curve.
-
Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations. The inhibition constants (Ki) are determined by non-linear least-squares fitting of the data to the appropriate inhibition model (e.g., competitive, non-competitive).
Signaling Pathway: Role of Carbonic Anhydrase IX in Cancer
Pyrazole Carboxylic Acids as Receptor Antagonists
The pyrazole carboxylic acid scaffold is also integral to the design of antagonists for various G-protein coupled receptors (GPCRs).
Cannabinoid Receptor 1 (CB1) Antagonists
CB1 receptors are primarily located in the central nervous system and are involved in regulating appetite, pain, and mood. Rimonabant, a 1,5-diarylpyrazole-3-carboxamide derivative, was developed as a CB1 receptor antagonist for the treatment of obesity.[12][13] Although withdrawn from the market due to psychiatric side effects, it demonstrated the potential of pyrazole-based compounds to modulate the endocannabinoid system.[12][13]
Quantitative Data for Pyrazole-Based CB1 Receptor Ligands
| Compound | Target | Ki | EC50/IC50 | Assay System | Reference |
| Rimonabant | CB1 | 7.9 nM | IC50 = 4.7 nM | [3H]SR141716A binding | [14] |
| Rimonabant Derivative (34) | CB1 | 6.9 nM | EC50 = 46 nM | [35S]GTPγS binding | [11] |
Experimental Protocol: CB1 Receptor Binding Assay [6]
This protocol determines the binding affinity (Ki) of a test compound for the CB1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., CHO or HEK293 cells) or from brain tissue.
-
Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A)
-
Test compound (pyrazole derivative)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4)
-
Unlabeled potent cannabinoid ligand for determining non-specific binding (e.g., WIN 55,212-2)
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding:
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled cannabinoid ligand.
-
-
Reaction Initiation: Add the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway: Cannabinoid Receptor 1 (CB1)
Endothelin (ET) Receptor Antagonists
Endothelin receptors (ETA and ETB) are involved in vasoconstriction and cell proliferation.[15][16][17] Antagonists of these receptors are used to treat conditions like pulmonary arterial hypertension. Pyrazole carboxylic acid derivatives have been designed as potent and selective endothelin receptor antagonists.[16]
Quantitative Data for Pyrazole-Based Endothelin Receptor Antagonists
| Compound | Target | IC50 | Assay System | Reference |
| Pyrazole Carboxylic Acid (12b) | AT1 Receptor (Rabbit Aorta) | 0.55 nM | In vitro receptor assay | [18] |
| Pyrazole Carboxylic Acid (7m) | ETA Receptor | High potency | Radio receptor assay | [16] |
Experimental Protocol: Endothelin Receptor Antagonist Assay [19]
This protocol evaluates the ability of a compound to antagonize the effects of endothelin-1 (ET-1) in a cell-based assay.
Materials:
-
Cells expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Endothelin-1 (ET-1)
-
Test compound (pyrazole carboxylic acid derivative)
-
Assay buffer
-
A method to measure intracellular calcium mobilization or inositol phosphate (IP1) accumulation (e.g., a fluorescent calcium indicator like Fura-2 or an IP-One HTRF assay kit).
-
96- or 384-well plates
-
Plate reader capable of fluorescence or HTRF measurements.
Procedure:
-
Cell Culture: Plate the cells in the appropriate microplate and culture until they reach the desired confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of ET-1 (typically the EC80 concentration) to stimulate the receptors.
-
Signal Detection:
-
Calcium Mobilization: Measure the change in intracellular calcium concentration using a fluorescent plate reader.
-
IP1 Accumulation: Terminate the reaction and measure the accumulation of IP1 using an HTRF assay according to the manufacturer's protocol.
-
-
Data Analysis: Determine the inhibitory effect of the test compound on the ET-1-induced signal. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Signaling Pathway: Endothelin Receptor
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Versatility of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals. The pyrazole moiety is a key pharmacophore in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-aryl carboxamides, highlighting their potential as antifungal agents and analogs of commercial drugs.
Application Notes
The primary application of this compound is in the synthesis of N-substituted pyrazole-4-carboxamides. These derivatives have garnered significant interest due to their potent biological activities.
1. Agrochemicals: Fungicide Development
Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). By targeting the succinate dehydrogenase (SDH) enzyme complex in the mitochondrial respiratory chain of fungi, these compounds disrupt the fungal metabolic cycle, leading to cell death. Derivatives of this compound can be synthesized to create novel fungicide candidates with potentially improved efficacy and broader spectrum of activity against various plant pathogens.[1][2][3][4]
2. Pharmaceuticals: Development of Bioactive Molecules
The pyrazole scaffold is present in numerous pharmaceutical agents. Notably, pyrazole derivatives have been developed as anti-inflammatory drugs, such as Celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. By using this compound as a starting material, novel analogs of such drugs can be synthesized and evaluated for their therapeutic potential. Furthermore, pyrazole derivatives have shown a wide range of other biological activities, including anticancer and antiproliferative effects.[5]
Experimental Protocols
The synthesis of N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamides from this compound is a two-step process. The first step involves the activation of the carboxylic acid, typically by converting it to the corresponding acid chloride. The second step is the amide coupling reaction with a desired aniline derivative.
Protocol 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride
This protocol describes the conversion of this compound to its more reactive acid chloride derivative.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Alternatively, if using oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
-
Protocol 2: Synthesis of N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamides
This protocol outlines the amide coupling of 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride with various substituted anilines.
-
Materials:
-
1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)
-
Substituted aniline (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base, 1.5-2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
To this cooled solution, add a solution of crude 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM or THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.
-
Data Presentation
The following tables provide representative data for the antifungal activity of pyrazole carboxamide derivatives, which are structurally related to the compounds that can be synthesized from this compound. This data is intended to be illustrative of the potential biological activity of this class of compounds.
Table 1: In Vitro Antifungal Activity of Representative Pyrazole Carboxamides
| Compound ID | Fungus | EC₅₀ (µg/mL) |
| 8j | Alternaria solani | 3.06[2] |
| 8d | Fusarium oxysporum | >100 (100% inhibition at 100 µg/mL)[2] |
| 6a | Gibberella zeae | >50 (>50% inhibition at 100 µg/mL)[3][4] |
| 6b | Gibberella zeae | >50 (>50% inhibition at 100 µg/mL)[3][4] |
| 6c | Gibberella zeae | >50 (>50% inhibition at 100 µg/mL)[3][4] |
Note: The compounds listed are from cited literature and are not direct derivatives of this compound but represent the fungicidal potential of the pyrazole carboxamide scaffold.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic route to N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamides.
Diagram 2: Mechanism of Action of Pyrazole Carboxamide Fungicides
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamides.
References
- 1. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,3,5-Trisubstituted Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1,3,5-trisubstituted pyrazoles, a class of heterocyclic compounds of significant interest in the pharmaceutical, agrochemical, and material sciences due to their diverse biological activities. The following application notes summarize key synthetic strategies and provide step-by-step experimental procedures.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The 1,3,5-trisubstituted pyrazole core is a prevalent scaffold in many commercially available drugs and biologically active molecules. The strategic synthesis of these compounds with precise control over substituent placement is crucial for developing new chemical entities with desired pharmacological properties. This document outlines several robust and regioselective methods for their synthesis.
Synthetic Strategies Overview
Several effective methods exist for the synthesis of 1,3,5-trisubstituted pyrazoles. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the need for regiochemical control. Key strategies include:
-
Knorr Pyrazole Synthesis: The condensation of 1,3-dicarbonyl compounds with hydrazines is a classic and widely used method.[1][2] While straightforward, the use of unsymmetrical dicarbonyls can lead to mixtures of regioisomers.[3] However, specific reaction conditions can achieve high regioselectivity.[1]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This modern approach offers excellent regioselectivity and a broad substrate scope, tolerating a variety of functional groups.[4][5][6]
-
From Chalcones: α,β-Unsaturated ketones (chalcones) can be converted to pyrazoles through reaction with hydrazines, often in the presence of an acid or an oxidizing agent.[7][8][9]
-
Multi-Component Reactions (MCRs): These one-pot reactions offer high efficiency and atom economy by combining three or more reactants in a single step to generate complex products.[10][11][12]
-
1,3-Dipolar Cycloaddition: The reaction of nitrile imines with suitable dipolarophiles provides a powerful tool for constructing the pyrazole ring with high regiocontrol.[13][14]
Protocol 1: Regioselective Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol, based on the work of Kong, Tang, and Wang, provides a highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles.[4][5][6] The reaction proceeds with complete regioselectivity, which is a significant advantage over traditional methods like the Knorr synthesis, especially when the desired substituents are electronically and sterically similar.[5]
Experimental Workflow
Caption: Workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.
Detailed Experimental Protocol
-
To a solution of N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in pyridine (5 mL) at 0 °C, add t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 11.5 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Quantitative Data
| Entry | N-Alkyl Tosylhydrazone (R¹) | Terminal Alkyne (R²) | Product | Yield (%) |
| 1 | N-methyl-p-toluenesulfonylhydrazide | Phenylacetylene | 1-methyl-3-phenyl-5-(p-tolyl)pyrazole | 85 |
| 2 | N-ethyl-p-toluenesulfonylhydrazide | 4-Methoxyphenylacetylene | 1-ethyl-3-(4-methoxyphenyl)-5-(p-tolyl)pyrazole | 82 |
| 3 | N-methyl-p-toluenesulfonylhydrazide | 1-Hexyne | 1-methyl-3-butyl-5-(p-tolyl)pyrazole | 75 |
Yields are representative and may vary based on specific substrates and reaction scale.[4][6]
Protocol 2: Synthesis from Chalcones via Oxidative Cyclization
This method utilizes readily available chalcones and their corresponding arylhydrazones, followed by an oxidative cyclization to yield 1,3,5-trisubstituted pyrazoles.[7] The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent provides excellent yields under mild conditions.
Experimental Workflow
Caption: Workflow for the synthesis of pyrazoles from chalcones.
Detailed Experimental Protocol
Step A: Synthesis of Chalcone Arylhydrazone
-
A mixture of the appropriate chalcone (1.0 mmol) and arylhydrazine hydrochloride (1.1 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.
-
After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to give the chalcone arylhydrazone.
Step B: Oxidative Cyclization
-
To a solution of the chalcone arylhydrazone (1.0 mmol) in dichloromethane (15 mL), add DDQ (2.0 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the residue with dichloromethane.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure 1,3,5-trisubstituted pyrazole.[7]
Quantitative Data
| Entry | Chalcone Arylhydrazone Substituents (Ar¹, Ar²) | Product | Yield (%) |
| 1 | Ar¹ = Phenyl, Ar² = Phenyl | 1,3,5-Triphenylpyrazole | 92 |
| 2 | Ar¹ = 4-Chlorophenyl, Ar² = Phenyl | 1,5-Diphenyl-3-(4-chlorophenyl)pyrazole | 90 |
| 3 | Ar¹ = 4-Methoxyphenyl, Ar² = Phenyl | 1,5-Diphenyl-3-(4-methoxyphenyl)pyrazole | 94 |
Yields are based on the oxidative cyclization step and are reported as excellent.[7]
Protocol 3: One-Pot Synthesis from Ketones, Acid Chlorides, and Hydrazine
This efficient one-pot procedure involves the in-situ formation of a 1,3-diketone from a ketone and an acid chloride, followed by cyclization with hydrazine to form the pyrazole.[2][15] This method avoids the often cumbersome isolation and purification of the intermediate 1,3-diketone.
Experimental Workflow
Caption: One-pot synthesis of pyrazoles from ketones and acid chlorides.
Detailed Experimental Protocol
-
To a solution of the ketone (1.0 mmol) in dry toluene (5 mL) at 0 °C under an inert atmosphere, add lithium hexamethyldisilazide (LiHMDS) (1.1 mmol, 1.0 M solution in THF).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the acid chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the 1,3-diketone is complete (monitored by TLC).
-
Add hydrazine hydrate (1.5 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to yield the 1,3,5-trisubstituted pyrazole.[15]
Quantitative Data
| Entry | Ketone | Acid Chloride | Product | Yield (%) |
| 1 | Acetophenone | Benzoyl chloride | 3,5-Diphenylpyrazole | 85 |
| 2 | Propiophenone | Acetyl chloride | 5-Methyl-3-phenylpyrazole | 78 |
| 3 | Acetone | 4-Chlorobenzoyl chloride | 3-(4-Chlorophenyl)-5-methylpyrazole | 82 |
This method is highly general and chemoselective, allowing for the synthesis of previously inaccessible pyrazoles.[15]
Conclusion
The protocols detailed above provide reliable and versatile methods for the synthesis of 1,3,5-trisubstituted pyrazoles. The choice of a particular synthetic route will be guided by the desired substitution pattern, regiochemical outcome, and the availability of starting materials. These application notes serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the exploration of this important class of heterocyclic compounds.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijirt.org [ijirt.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Application Notes and Protocols: 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid as a versatile ligand in coordination chemistry. Due to the limited availability of literature specifically on this ligand, this document leverages data from closely related pyrazole-carboxylic acid analogues to provide detailed experimental protocols and insights into its potential applications.
Introduction
Pyrazole and its derivatives are a significant class of N-heterocyclic ligands in coordination chemistry. Their importance is derived from their versatile coordination modes and the ability to fine-tune the steric and electronic properties of the resulting metal complexes through substitution. The this compound ligand offers a unique combination of a carboxylate group and a fully substituted pyrazole ring, which can influence the solubility, stability, and catalytic or biological activity of its metal complexes. Pyrazole-based ligands are known to form stable complexes with a wide range of transition metals, and these complexes have shown promise in catalysis, materials science, and medicine.
Metal complexes constructed from pyrazole-based ligands have demonstrated a variety of applications, including acting as catalysts in reactions like the oxygen evolution reaction (OER) and exhibiting significant antimicrobial properties. The coordination of the pyrazole-carboxylate ligand to a metal center can enhance its biological activity compared to the free ligand.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This multi-step synthesis involves the initial formation of a pyrazole ester intermediate, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, combine ethyl acetoacetate (1 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).
-
Heat the mixture to 120-130 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 mol) in a suitable solvent such as ethanol or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add methylhydrazine (1.1 mol) to the cooled solution while stirring. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1 mol) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 M).
-
Heat the mixture under reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Coordination Chemistry
This compound can coordinate to metal ions in various modes, primarily through the pyrazole nitrogen atom and the carboxylate oxygen atoms. This can lead to the formation of mononuclear, dinuclear, or polynuclear complexes, including coordination polymers and metal-organic frameworks (MOFs).[3][4]
General Experimental Protocol: Synthesis of a Transition Metal Complex
The following is a general protocol for the synthesis of a transition metal complex with this compound, based on methods used for similar ligands.[4]
-
Ligand Solution: Dissolve this compound (2 mmol) in a suitable solvent (e.g., 20-30 mL of ethanol, methanol, or a mixture with water) in a round-bottom flask. A small amount of a base (e.g., triethylamine or NaOH) may be added to deprotonate the carboxylic acid.
-
Metal Salt Solution: In a separate beaker, dissolve a transition metal salt (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O) (1 mmol) in a small volume of a suitable solvent (e.g., 5-10 mL of water or ethanol).
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reaction Conditions:
-
For discrete complexes: Stir the reaction mixture at room temperature or under reflux for several hours.
-
For coordination polymers (solvothermal method): Transfer the resulting mixture to a Teflon-lined stainless steel autoclave and heat at a temperature between 100 and 180 °C for 24-72 hours.
-
-
Isolation:
-
For discrete complexes: Allow the reaction mixture to cool. If a precipitate forms, collect it by filtration, wash with the solvent, and dry. If no precipitate forms, slow evaporation of the solvent may yield crystals.
-
For solvothermal synthesis: Allow the autoclave to cool slowly to room temperature. The crystalline product can be collected by filtration, washed with the mother liquor, and dried.
-
Diagram of Ligand Coordination Modes
Caption: Possible coordination modes of the pyrazole-carboxylate ligand.
Characterization of Metal Complexes
The synthesized complexes can be characterized using a variety of analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and C=N bonds.
-
UV-Visible (Electronic) Spectroscopy: To study the electronic transitions and determine the coordination geometry of the metal center.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.
-
Elemental Analysis: To determine the empirical formula of the complex.
Table 1: Representative Crystallographic Data for a Related Pyrazole-Carboxylic Acid Complex
The following data is for a dinuclear Ni(II) complex with pyrazole-3-carboxylic acid, {[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂. This provides an example of the type of structural information that can be obtained.[4]
| Parameter | Value |
| Empirical Formula | C₄₈H₆₈N₁₂Ni₂O₁₄ |
| Formula Weight | 1198.58 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.134(3) |
| b (Å) | 10.829(3) |
| c (Å) | 13.525(4) |
| α (°) | 87.58(2) |
| β (°) | 83.19(2) |
| γ (°) | 71.97(2) |
| Volume (ų) | 1394.0(7) |
| Z | 1 |
| Density (calculated, g/cm³) | 1.427 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Ni(II) Complex [4]
| Bond | Length (Å) | Bond Angle | Angle (°) |
| Ni(1)-O(1) | 2.045(4) | O(1)-Ni(1)-O(3) | 174.4(2) |
| Ni(1)-O(3) | 2.133(5) | O(1)-Ni(1)-N(1) | 90.3(2) |
| Ni(1)-N(1) | 2.062(5) | O(3)-Ni(1)-N(1) | 89.1(2) |
| Ni(1)-N(3) | 2.091(5) | N(1)-Ni(1)-N(3) | 176.9(2) |
| Ni(1)-N(5) | 2.131(5) | O(1)-Ni(1)-N(5) | 90.9(2) |
| Ni(1)-O(2)#1 | 2.094(4) | O(3)-Ni(1)-N(5) | 88.0(2) |
Applications
A. Catalysis
Metal complexes of pyrazole derivatives have shown potential as catalysts in various organic transformations. For instance, a cobalt complex with 3-methyl-1H-pyrazole-4-carboxylic acid has been reported to exhibit catalytic activity for the oxygen evolution reaction (OER).[3] The electronic properties of the 1,3,5-trimethyl substituted ligand could further modulate the catalytic efficiency of its metal complexes.
B. Antimicrobial and Antifungal Activity
Pyrazole derivatives and their metal complexes are known for their biological activities.[5][6][7] The coordination of the ligand to a metal ion can significantly enhance its antimicrobial and antifungal properties.[5][8] This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the cell membranes of microorganisms.
Experimental Protocol: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
-
Preparation of Media: Prepare nutrient agar for bacteria and potato dextrose agar for fungi and sterilize by autoclaving.
-
Inoculation: Pour the sterile media into petri dishes and allow to solidify. Spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar plates.
-
Sample Application: Add a defined volume (e.g., 100 µL) of the test complex solution (dissolved in a suitable solvent like DMSO at various concentrations) into the wells. A solvent control and a standard antibiotic/antifungal agent should also be tested.
-
Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Diagram of the Antimicrobial Screening Workflow
Caption: Workflow for the agar well diffusion antimicrobial assay.
Conclusion
This compound is a promising ligand for the development of novel coordination complexes. While specific data for this ligand is emerging, the extensive research on analogous pyrazole-carboxylic acids provides a strong foundation for exploring its potential in catalysis and as antimicrobial agents. The protocols and data presented here serve as a guide for researchers to synthesize and characterize new metal complexes with this ligand and to investigate their functional properties. Further research is warranted to fully elucidate the unique characteristics and applications of complexes derived from this specific ligand.
References
- 1. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. [wisdomlib.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyrazole compound libraries. Pyrazole-based scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document outlines key applications, experimental procedures, and data interpretation workflows to facilitate the discovery of novel therapeutic agents.
Introduction to Pyrazole Compounds in Drug Discovery
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a privileged scaffold in modern drug discovery.[3] Its structural versatility and ability to engage in diverse molecular interactions have led to the development of numerous FDA-approved drugs for a variety of conditions.[4][5] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral effects.[1][2][6][7] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large and diverse pyrazole libraries to identify promising lead compounds for further optimization.[3][7]
Key Applications and Screening Strategies
Kinase Inhibition for Oncology
Application: A primary application for screening pyrazole libraries is the identification of potent and selective kinase inhibitors for cancer therapy.[3][6] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyrazole-containing drugs like Ruxolitinib and Axitinib have already demonstrated clinical success in this area.[5]
Screening Assay: Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common choice for HTS of kinase inhibitors due to their high sensitivity and amenability to automation.[3]
Anticancer Cell-Based Screening
Application: To assess the cytotoxic or anti-proliferative effects of pyrazole compounds on cancer cells, whole-cell-based assays are employed. This approach provides insights into a compound's overall effect on cell viability.
Screening Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[7]
Antimicrobial Activity
Application: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial and antifungal compounds.[5][8][9]
Screening Assay: Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Experimental Protocols
Protocol for HTRF Kinase Assay
This protocol provides a general guideline for screening pyrazole compounds against a target kinase.
Materials:
-
Target Kinase and corresponding biotinylated substrate
-
ATP
-
Assay Buffer (e.g., 1X Enzymatic Buffer)
-
Detection Reagents: Europium cryptate-labeled antibody and Streptavidin-XL665
-
Pyrazole compound library (typically in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 2 µL of each pyrazole compound from the library into the wells of a 384-well plate. Include positive and negative controls.
-
Kinase Addition: Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.[3]
-
Substrate Addition: Add 2 µL of the biotinylated substrate solution to each well.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of the ATP solution.[3]
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes (incubation time may need optimization depending on the kinase).[3]
-
Detection: Add 10 µL of the detection reagent mix (containing both the Europium cryptate-labeled antibody and Streptavidin-XL665) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
Protocol for MTT Cell Viability Assay
This protocol is for screening pyrazole analogs for anticancer activity in a 96-well format.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Pyrazole compound library (in DMSO)
-
96-well flat-bottom sterile culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Compound Addition: Prepare serial dilutions of the pyrazole compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.5%.[7] Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
Quantitative results from HTS should be organized for clear interpretation and hit identification.
Table of Representative Pyrazole Compound Activities
| Compound ID | Target/Cell Line | Assay Type | Activity (IC50/MIC) | Reference |
| Anticancer Agents | ||||
| Compound 42 | WM 266.4 / MCF-7 | Cell Viability | 0.12 µM / 0.16 µM | [6] |
| Compound 44 | BCR-Abl Kinase | Kinase Inhibition | 14.2 nM | [6] |
| Compound 49 | EGFR / HER-2 | Kinase Inhibition | 0.26 µM / 0.20 µM | [6] |
| Antimicrobial Agents | ||||
| Compound 3c | S. aureus (MDR) | Broth Microdilution | 32-64 µg/mL | [8] |
| Compound 4b | S. aureus (MDR) | Broth Microdilution | 32-64 µg/mL | [8] |
| Compound 4a | M. tuberculosis (MDR) | MABA | Moderate Activity | [8] |
Hit Identification and Confirmation
The process of identifying and confirming active compounds ("hits") from the primary screen is a critical step.
Primary Hit Selection:
-
Hits are typically identified based on a predefined activity threshold, such as a Z-score or a percentage of inhibition.[10]
-
For example, in a primary screen, compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM) may be selected as initial hits.[11]
Hit Confirmation and Dose-Response:
-
Cherry-picked hits from the primary screen must be re-tested under the same assay conditions to confirm their activity.[11][12]
-
Confirmed hits are then tested over a range of concentrations to generate a dose-response curve and determine the IC50 value.[11]
Data Normalization and Quality Control:
-
HTS data can be affected by systematic errors.[13] It is crucial to apply appropriate data normalization methods and use quality control metrics like the Z'-factor to ensure the robustness of the assay.[11] A Z'-factor between 0.5 and 1.0 indicates a good quality assay.[11]
Visualizations: Workflows and Pathways
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of pyrazole libraries.
Simplified Kinase Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.
Logical Flow for Hit Triage
Caption: Decision-making process for triaging HTS hits to identify lead series.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 12. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Bioactivity of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document provides detailed application notes and protocols for the initial bioactivity screening of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid , a specific pyrazole derivative. The following assays are designed to evaluate its potential as an anti-inflammatory, cytotoxic, and antimicrobial agent. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Anti-Inflammatory Activity Assessment
A significant number of pyrazole-containing compounds exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The following protocol describes an in vitro assay to determine the inhibitory activity of this compound against COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5]
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant human COX-2. The peroxidase activity can be monitored using a colorimetric or fluorometric method.[1][4][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in COX Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Reconstitute the human recombinant COX-2 enzyme in the provided buffer and keep on ice.
-
Prepare the substrate solution (Arachidonic Acid) and the probe/cofactor solution according to the manufacturer's instructions of a commercial COX inhibitor screening kit.[1]
-
-
Assay Procedure (96-well plate format):
-
Add the test compound dilutions to the appropriate wells.
-
Include a vehicle control (solvent only), a no-enzyme control, and a positive control using a known COX-2 inhibitor (e.g., Celecoxib).[1]
-
Add the COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at the recommended temperature and time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength over a specified time period using a microplate reader.[1]
-
Data Presentation:
The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition of COX-2 activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Concentration of this compound (µM) | % COX-2 Inhibition |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Signaling Pathway Visualization:
Caption: COX-2 pathway in prostaglandin synthesis.
Cytotoxicity Assessment
To evaluate the potential anticancer activity of this compound, a cytotoxicity assay is performed. The MTT or MTS assay is a widely used colorimetric method to assess cell viability.[2]
MTT/MTS Cell Viability Assay
This assay is based on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases of viable cells to form a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549, HeLa, MCF-7) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
-
Incubation and Assay:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a further 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Presentation:
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
| Concentration of this compound (µM) | % Cell Viability |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Signaling Pathway Visualization:
Caption: Intrinsic and extrinsic apoptosis pathways.
Antimicrobial and Antifungal Activity Assessment
Pyrazole derivatives have been reported to possess antimicrobial and antifungal properties.[7] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Broth Microdilution Assay for MIC Determination
This assay determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism and Media Preparation:
-
Select a panel of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.
-
Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
The MIC values for each tested microorganism are recorded.
| Microorganism | Strain (e.g., ATCC) | MIC of this compound (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans | ||
| Aspergillus fumigatus |
Workflow Visualization:
Caption: Workflow for MIC determination.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic carboxylic acid that serves as a valuable synthetic intermediate in the discovery and development of novel agrochemicals. While not typically an active ingredient itself, its pyrazole core is a "privileged" structure in agrochemical design, frequently appearing in potent fungicides.[1] This document provides detailed application notes on its primary use as a precursor for the synthesis of pyrazole carboxamide fungicides, a major class of succinate dehydrogenase inhibitors (SDHIs). These notes include synthetic protocols, the mechanism of action of the resulting compounds, and representative biological data to guide researchers in this field.
Application: Intermediate for Pyrazole Carboxamide Fungicides
The principal application of this compound in agrochemical research is as a starting material for the synthesis of pyrazole carboxamide derivatives. These derivatives are widely investigated for their fungicidal properties. The general synthetic approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amidation with a selected aniline derivative. A patent by Monsanto describes the preparation of this compound for its use in creating pyrazole carboxanilide fungicides.[2]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Pyrazole carboxamide fungicides, synthesized from precursors like this compound, typically function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][4] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of ATP production and ultimately, fungal cell death.[4] The diagram below illustrates this mechanism.
References
- 1. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.
To improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1][2][3][4]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[5]
-
Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl and hydrazine reactants has been shown to affect the regioisomeric ratio.[5][6]
Q3: My pyrazole product seems to be unstable and is undergoing ring opening. What could be causing this?
A3: Pyrazole rings are generally stable; however, under certain conditions, such as in the presence of a strong base, deprotonation at the C3 position can lead to ring opening.[7] Additionally, some substituted pyrazoles can undergo rearrangements and ring-opening/recyclization cascades, especially when functionalized with reactive groups.
Q4: What are the advantages of microwave-assisted pyrazole synthesis over conventional heating?
A4: Microwave-assisted organic synthesis (MAOS) offers several advantages for pyrazole synthesis, including significantly shorter reaction times, increased reaction yields, and often cleaner reaction profiles.[8][9][10][11][12][13] This is due to efficient and uniform heating of the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature. The order of reagent addition can also be critical. |
| Poor Quality of Starting Materials | Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities in the starting materials can lead to side reactions and lower yields. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[14] |
| Formation of Stable Intermediates | In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product. Adjusting the reaction conditions (e.g., increasing temperature or adding a dehydrating agent) may be necessary. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[14] |
| Loss During Purification | Significant loss of product can occur during work-up and purification steps. Review your purification technique, such as recrystallization or column chromatography, to minimize losses.[14][15] |
A logical workflow for troubleshooting low pyrazole yield.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Plausible Cause & Troubleshooting Step |
| Isomeric Pyrazoles | Lack of regioselectivity in the initial cyclocondensation reaction with unsymmetrical 1,3-dicarbonyls. Refer to the FAQ on improving regioselectivity. |
| Ring-Opened or Rearranged Products | The presence of highly reactive functional groups on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions. Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired. |
| Colored Impurities | Discoloration of the reaction mixture, particularly when using hydrazine salts, is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[14] Adding a mild base like sodium acetate may lead to a cleaner reaction profile.[14] During purification, activated charcoal can be used to remove colored impurities, though it may also adsorb some of the desired product.[15] |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
This table summarizes the significant advantages in terms of reaction time and yield when employing microwave-assisted organic synthesis (MAOS) compared to conventional heating methods for the synthesis of phenyl-1H-pyrazoles.[8]
| Method | Temperature | Reaction Time | Yield Range |
| Conventional Heating | 75°C | 2 hours | 72 - 90% |
| Microwave-Assisted (MAOS) | 60°C | 5 minutes | 91 - 98% |
Table 2: Effect of Solvent on Regioselectivity in N-Methylpyrazole Synthesis
The choice of solvent can have a dramatic impact on the regioselectivity of pyrazole formation, particularly when using unsymmetrical 1,3-dicarbonyls. The use of fluorinated alcohols significantly favors the formation of one regioisomer.[1][2][3][4]
| Solvent | Regioisomeric Ratio (Desired : Undesired) |
| Ethanol (EtOH) | Low regioselectivity |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 |
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).[16]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.[16]
-
Isolation: Cool the resulting syrup in an ice bath.[16]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[16]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[16]
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol provides a general guideline for the microwave-assisted synthesis of pyrazole derivatives.[8][11]
Materials:
-
1,3-Dicarbonyl compound
-
Hydrazine derivative
-
Solvent (e.g., ethanol, water)
-
Weak base (optional, e.g., piperidine)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent), hydrazine derivative (1.0-1.2 equivalents), and a suitable solvent. A weak base may be added to facilitate the reaction.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specified temperature and power for a short duration (typically 2-20 minutes).[8][11]
-
Work-up and Purification: After cooling, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A general experimental workflow for pyrazole synthesis.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential solutions and preventative measures.
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, side-products from the synthetic route, and residual solvents. Depending on the synthetic pathway, potential side-products could include regioisomers or incompletely methylated pyrazole precursors.
Q2: My recrystallization attempt resulted in a low yield. How can I improve it?
A2: Low yields during recrystallization can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A solvent system where the compound is soluble when hot but poorly soluble when cold is ideal.
Q3: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates as a liquid above its melting point. To address this:
-
Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound remains dissolved until the solution cools to a temperature below its melting point.
-
Lower the Solution's Saturation Point: Add a co-solvent in which the compound is more soluble to the hot solution before cooling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. This can provide a nucleation site for crystal growth.
-
Seed Crystals: Introduce a small, pure crystal of the desired compound to the cooled, supersaturated solution to induce crystallization.
Q4: I am having difficulty separating my target compound from a closely related impurity by column chromatography. What can I do?
A4: If separation is challenging, consider the following:
-
Optimize the Eluent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides the best separation between your compound and the impurity.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica.
-
Gradient Elution: Employ a gradient elution where the polarity of the solvent system is gradually increased. This can help to better resolve compounds with similar retention factors.
Q5: Can I use acid-base extraction to purify this compound?
A5: Yes, as a carboxylic acid, this compound is well-suited for purification by acid-base extraction. The general principle involves dissolving the crude mixture in an organic solvent and extracting the acidic product into an aqueous basic solution. The basic aqueous layer is then acidified to precipitate the pure carboxylic acid.
Experimental Protocols
Below are detailed methodologies for the primary purification techniques for this compound.
Recrystallization Protocol
This protocol is based on methods used for similar pyrazole carboxylic acids.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 40% aqueous ethanol solution and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 40% aqueous ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Acetone
-
n-Hexane
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the crude compound in a minimal amount of the eluent (e.g., acetone/n-hexane 1:9 v/v) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system (e.g., acetone/n-hexane 1:9 v/v), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Acid-Base Extraction Protocol
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and collect the aqueous (bottom) layer.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Combine all the aqueous extracts in a beaker and cool in an ice bath.
-
Slowly add 1 M HCl with stirring until the pH of the solution is acidic (pH ~2), as indicated by pH paper. The purified carboxylic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Quantitative Data Summary
The following table summarizes typical outcomes for the purification of similar pyrazole carboxylic acids, providing a benchmark for expected results.
| Purification Technique | Purity Achieved (HPLC) | Typical Yield | Reference |
| Recrystallization (40% aq. Ethanol) | > 99.5% | 75-80% | [1] |
| Column Chromatography (Silica, Acetone/Hexane) | > 98% | 50-70% | [2][3] |
| Acid-Base Extraction | > 99% | 80-90% | General Technique |
Visualized Workflows
Purification Workflow
Caption: General purification workflow options.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting recrystallization.
References
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development to navigate common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of substituted pyrazoles using 1,3-dicarbonyl compounds?
A1: The most frequent challenge is controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3][4] This often leads to the formation of a mixture of two regioisomers, which can be difficult to separate.[1][5] The regioselectivity is influenced by both the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine derivative.[2][3][4]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Several factors can be adjusted to improve regioselectivity:
-
Solvent Choice: The polarity of the solvent is crucial.[5] Polar aprotic solvents like DMF, DMSO, and DMAc often favor the formation of a single regioisomer.[5] The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity.[2][5]
-
pH Control: Adjusting the pH can influence which carbonyl group the hydrazine initially attacks.[2] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[2][4]
-
Catalyst/Base System: The choice of catalyst or base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[5] In some cases, changing the base can even lead to the opposite regioselectivity.[5]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single regioisomer.[4]
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yields in pyrazole synthesis can stem from several issues:
-
Incomplete Conversion: The reaction may not be going to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[3][4]
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[2][4] Hydrazine derivatives can also degrade over time, so using a fresh reagent is recommended.[4]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[2] Increasing the reaction temperature or adding a dehydrating agent might be necessary to overcome this.[2]
-
Side Reactions: The formation of byproducts can consume starting materials.[2][3] Carefully controlling the stoichiometry of your reactants can help minimize side reactions.[3]
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[3] Consider using milder reaction conditions or modifying the workup procedure.[3]
-
Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization.[3]
Q4: I am having difficulty with the N-alkylation of my pyrazole. What factors influence the N1 vs. N2 regioselectivity?
A4: Controlling the regioselectivity of N-alkylation is a common problem.[5] The outcome is primarily governed by:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[5] A bulky substituent on the pyrazole ring (e.g., at the 3- or 5-position) will direct the alkylation to the more accessible nitrogen.[5]
-
Solvent: The choice of solvent can have a significant impact. Polar aprotic solvents often promote the formation of a single regioisomer.[5]
-
Base: The base used is critical. For example, K₂CO₃ is often used for regioselective N1-alkylation, while in some cases, using sodium hydride (NaH) can prevent the formation of isomeric byproducts.[5]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms and can direct the alkylation.[5]
Q5: How can I purify my substituted pyrazole, especially if I have a mixture of regioisomers?
A5: Purification of pyrazole derivatives, particularly separating regioisomers, can be challenging.
-
Column Chromatography: This is a common method. For basic pyrazoles that may interact strongly with silica gel, the silica can be deactivated with triethylamine or ammonia in methanol before use.[6]
-
Recrystallization: This can be an effective method for obtaining pure crystalline products.[6] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[6]
-
Acid-Base Extraction: If the pyrazole has basic properties, an acid-base workup can be used to separate it from non-basic impurities.[6]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Knorr Pyrazole Synthesis
This guide addresses the formation of isomeric mixtures when reacting an unsymmetrical 1,3-dicarbonyl compound with a hydrazine.
| Observation | Potential Cause | Troubleshooting Steps |
| Two spots on TLC with similar Rf values, confirmed as isomers by MS. | Reaction conditions favor the formation of both regioisomers. | 1. Modify Solvent: Switch from a protic solvent like ethanol to a polar aprotic solvent such as DMF or DMSO.[5] Consider using fluorinated alcohols (TFE, HFIP) for enhanced selectivity.[2][5] 2. Adjust pH: If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid) or a base.[2] The optimal pH will depend on the specific substrates. 3. Vary the Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction, which may affect the isomeric ratio. |
| Predominant formation of the undesired regioisomer. | The electronic and steric effects of the substituents are directing the reaction towards the unwanted isomer under the current conditions. | 1. Change the Reaction Conditions: Systematically vary the solvent, temperature, and catalyst/base as outlined above. 2. Modify the Substrate (if possible): Introducing a bulky protecting group on the hydrazine or one of the carbonyls could sterically block the undesired reaction pathway. |
Guide 2: Low Yield of N-Alkylated Pyrazole
This guide provides steps to improve the yield of N-alkylation reactions.
| Observation | Potential Cause | Troubleshooting Steps |
| Incomplete consumption of starting pyrazole. | Suboptimal reaction conditions or insufficient reactivity of the alkylating agent. | 1. Optimize Reaction Conditions: Increase the reaction temperature or time.[5] Ensure all reagents are dry, especially when using strong bases like NaH. 2. Change the Base: If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaH or KOtBu.[5] 3. Use a More Reactive Alkylating Agent: If using an alkyl chloride, try the corresponding bromide or iodide. |
| Formation of multiple products, including both N1 and N2 isomers. | Lack of regioselectivity in the alkylation step. | 1. Analyze Steric Factors: The alkylation will preferentially occur at the less sterically hindered nitrogen.[5] If your pyrazole is substituted at the 3-position, the N1 position is generally favored.[5] 2. Modify the Solvent: Experiment with different polar aprotic solvents (DMF, DMSO, acetonitrile).[5] 3. Change the Base/Counter-ion: The choice of base can influence the regioselectivity.[5] |
| Significant amount of starting material remains, even after prolonged reaction time. | Poor reactivity of the starting materials or deactivation of the reagents. | 1. Check Reagent Quality: Ensure the purity of the pyrazole, alkylating agent, and base. 2. Consider Alternative Methods: If base-mediated alkylation is failing, explore other methods like Mitsunobu reaction or acid-catalyzed alkylation with trichloroacetimidates.[5] |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (A:B) | Reference Yield (%) |
| Ethanol | 24.5 | 60:40 | 75 |
| Acetonitrile | 37.5 | 75:25 | 82 |
| DMF | 36.7 | 85:15 | 88 |
| DMSO | 46.7 | 90:10 | 91 |
| TFE | 8.5 | >95:5 | 93 |
Note: The specific ratios and yields are highly dependent on the substrates used. This table illustrates a general trend observed in the literature.[2][5]
Experimental Protocols
Protocol 1: General Procedure for Regiocontrolled Knorr Pyrazole Synthesis
This protocol provides a starting point for optimizing the regioselective synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone.
-
Reagent Preparation: Dissolve the 1,3-diketone (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of diketone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If using the free base hydrazine, 1.05 equivalents are typically sufficient.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole regioisomer.[2]
Protocol 2: General Procedure for N-Alkylation of a 3-Substituted Pyrazole
This protocol outlines a general method for the N-alkylation of a pyrazole, aiming for N1 selectivity.
-
Reagent Preparation: To a solution of the 3-substituted pyrazole (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.2 eq) portion-wise at 0 °C.
-
Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the pyrazolate anion.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography to separate the N1 and N2 regioisomers.
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
Technical Support Center: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method is a two-step process. First, the Vilsmeier-Haack reaction is used to introduce a formyl group (-CHO) at the C4 position of the 1,3,5-trimethyl-1H-pyrazole starting material, yielding 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.[1][2] This intermediate is then oxidized to the final carboxylic acid product.[3]
Q2: How can I monitor the progress of the reaction steps?
A2: Both the Vilsmeier-Haack formylation and the subsequent oxidation can be effectively monitored by Thin-Layer Chromatography (TLC).[1][4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the appearance of the product spot, allowing you to determine the optimal reaction time.
Q3: What are the primary safety concerns for this synthesis?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent, formed in situ, is also moisture-sensitive. All steps involving these reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which involves quenching the reaction with ice, is highly exothermic and must be done slowly and carefully.[1]
Troubleshooting Guide
Issue 1: Low or No Yield in Vilsmeier-Haack Formylation Step
This is a common issue that can often be traced back to the reagents, reaction conditions, or work-up procedure.
| Possible Cause | Troubleshooting Solution | Citation |
| Inactive Vilsmeier Reagent | Moisture in reagents or glassware can decompose the chloroiminium salt. Ensure all glassware is flame-dried or oven-dried. Use anhydrous N,N-Dimethylformamide (DMF) and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. | [1] |
| Incomplete Reaction | The reaction time or temperature may be insufficient for the substrate. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or increasing the reaction time. | [1][5] |
| Insufficient Reagent | For less reactive substrates, a larger excess of the Vilsmeier reagent may be required to drive the reaction to completion. Consider increasing the molar ratio of POCl₃ and DMF relative to the pyrazole substrate. | [1][6] |
| Product Decomposition | The product may be sensitive to harsh work-up conditions. Ensure the reaction mixture is fully cooled before carefully and slowly pouring it onto crushed ice to control the exothermic quench. | [1] |
Issue 2: Formation of a Dark, Tarry Residue During Formylation
The appearance of dark, insoluble materials often indicates decomposition or polymerization side reactions.
| Possible Cause | Troubleshooting Solution | Citation |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic. Excessive heat can lead to polymerization and decomposition of the starting material or product. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole. Use an ice bath to manage the reaction temperature effectively. | [1] |
| Impure Reagents | Impurities in the starting pyrazole or solvents can lead to undesirable side reactions. Ensure all starting materials and solvents are of high purity and are anhydrous. | [1] |
Issue 3: Incomplete Oxidation of Aldehyde to Carboxylic Acid
Failure to fully convert the intermediate 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde will result in a lower yield and a more challenging purification.
| Possible Cause | Troubleshooting Solution | Citation |
| Weak Oxidizing Agent | The chosen oxidizing agent may not be potent enough for a complete conversion. Potassium permanganate (KMnO₄) is an effective oxidizing agent for this transformation. | [3] |
| Suboptimal Conditions | Incorrect pH or temperature can lead to incomplete oxidation or degradation of the material. When using KMnO₄, maintain controlled pH and temperature. Monitor the reaction closely by TLC to avoid over-oxidation. | [3] |
| Poor Reagent Solubility | If the aldehyde or oxidizing agent has poor solubility in the chosen solvent, the reaction rate will be slow. Ensure a solvent system is used that allows for adequate solubility of all reactants. | [3] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2-2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[1] Stir the resulting mixture at 0-5 °C for 30 minutes.
-
Formylation: Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-90 °C. Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 2-6 hours).[1][7]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Oxidation to this compound
-
Setup: Dissolve the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde from the previous step in a suitable solvent mixture (e.g., aqueous acetone or tert-butanol).
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄, ~2 equivalents) in water to the stirred aldehyde solution. Maintain the temperature with a water bath as the reaction can be exothermic. Stir the reaction until the characteristic purple color of the permanganate disappears.[3]
-
Quenching: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) or by bubbling sulfur dioxide (SO₂) gas through the mixture until the brown manganese dioxide precipitate dissolves.
-
Isolation: If the product precipitates, it can be collected by filtration. Otherwise, remove the organic solvent under reduced pressure.
-
Purification: Acidify the remaining aqueous mixture with dilute HCl to precipitate the carboxylic acid.[3] Filter the solid product, wash it with cold water, and dry it under a vacuum to obtain the final this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazoles, offering explanations and actionable solutions.
Issue 1: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. Why is this happening and how can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is the most common side reaction when using an unsymmetrical 1,3-dicarbonyl compound.[1] This occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to two different intermediates and, consequently, two different pyrazole products.[1][2] The regioselectivity is governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[3]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the preference for the formation of a single regioisomer compared to conventional solvents like ethanol.[1][4]
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine and influence the site of the initial condensation.[3][4] Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions might favor the other.[3] A catalytic amount of acid (e.g., acetic acid) is often used.[5]
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers. It is advisable to run the reaction at a consistent, controlled temperature.
-
Use of Precursors with Differentiated Reactivity: Employing β-enaminones or other 1,3-dicarbonyl surrogates where the reactivity of the two carbonyl groups is more distinct can help direct the reaction towards a single product.[1]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 1:1 | 95 | [6] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | 92 | [6] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | 98 | [6] |
| 1-phenyl-1,3-butanedione | Phenylhydrazine | EtOH | 1:1 | - | [7] |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc (acidic) | 98:2 | 74-77 | [7] |
Regioisomer A is the product where the substituted nitrogen of the hydrazine is adjacent to the R1 group of the dicarbonyl, and Regioisomer B is the product where it is adjacent to the R3 group.
Mandatory Visualization: Regioisomer Formation Pathways
Caption: Competing pathways in pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl, leading to two possible regioisomers.
Issue 2: Incomplete Cyclization and Formation of Intermediates
Q2: My reaction seems to have stalled, and I am isolating a significant amount of a hydrazone or a hydroxylpyrazolidine intermediate instead of the final pyrazole. What can I do to drive the reaction to completion?
A2: The Knorr pyrazole synthesis proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration.[2] In some cases, particularly with less reactive starting materials (e.g., hydrazines with electron-withdrawing groups) or under certain conditions, the reaction can stall at the hydrazone stage.[1] Additionally, a stable hydroxylpyrazolidine intermediate can form and may not readily dehydrate to the pyrazole.[4][8]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can often provide the necessary activation energy for the cyclization and dehydration steps. Monitor the reaction closely by TLC to avoid decomposition.
-
Add a Dehydrating Agent: Incorporating a dehydrating agent, such as molecular sieves, or performing the reaction in a setup with a Dean-Stark trap can help to remove the water formed during the reaction and shift the equilibrium towards the pyrazole product.
-
Acid Catalysis: The dehydration of the hydroxylpyrazolidine intermediate is often the rate-determining step and is generally acid-catalyzed.[8] Ensuring the presence of a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate this final step.[5]
Mandatory Visualization: Reaction Pathway with Intermediates
Caption: Stepwise formation of pyrazole, highlighting the key intermediates that may be isolated if the reaction does not go to completion.
Issue 3: Formation of Colored Impurities
Q3: My reaction mixture has turned a deep yellow or red color. What is causing this, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the decomposition of the hydrazine starting material or the oxidation of intermediates.[1]
Troubleshooting Steps:
-
Use High-Purity Hydrazine: Ensure that the hydrazine reagent is of high purity. If it has discolored upon storage, it may need to be purified (e.g., by distillation) before use.
-
Run Under an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of sensitive reagents and intermediates.
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which can promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[3]
-
Purification: The colored impurities can often be removed during workup and purification. Recrystallization or column chromatography are effective methods for obtaining a pure, colorless product.
Issue 4: Potential for Ring-Opening of the Pyrazole Product
Q4: I am concerned about the stability of my pyrazole product. Under what conditions can the pyrazole ring open?
A4: While the pyrazole ring is generally stable due to its aromaticity, it can undergo ring-opening under certain conditions. The most common cause is the use of a strong base, which can deprotonate the C3 position, leading to ring cleavage.[9] Highly functionalized pyrazoles with reactive groups like azides or nitro groups can also undergo rearrangements and ring-opening cascades, especially at elevated temperatures.[4]
Troubleshooting Steps:
-
Avoid Strong Bases: During workup and subsequent reactions, avoid the use of strong bases if ring-opening is a concern.
-
Control Reaction Temperature: For pyrazoles with potentially reactive substituents, it is important to carefully control the temperature throughout the synthesis and purification process.
Mandatory Visualization: Troubleshooting Logic for Common Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole carboxylic acids exhibit poor solubility?
A1: The poor solubility of pyrazole carboxylic acids often stems from a combination of factors. The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular forces and high crystal lattice energy, making it difficult for solvents to break apart the crystal structure and solvate the individual molecules.[1] Additionally, the presence of both a weakly acidic carboxylic acid group and a weakly basic pyrazole ring means that the overall ionization state of the molecule, which significantly influences aqueous solubility, is highly dependent on the pH of the solution.[2][3]
Q2: What are the primary strategies to improve the solubility of a pyrazole carboxylic acid derivative?
A2: The main approaches to enhance the solubility of pyrazole carboxylic acids can be categorized into three groups:
-
Chemical Modifications: This involves altering the molecule itself through salt formation, creating a prodrug, or introducing polar functional groups.[4]
-
Physical Modifications: These techniques modify the solid-state properties of the compound and include particle size reduction (micronization or nanonization), co-crystallization, and creating solid dispersions.[1][4]
-
Formulation Strategies: This approach focuses on the composition of the final product and includes the use of co-solvents, pH adjustment, and micellar solubilization using surfactants.[4][5]
Q3: How does pH adjustment affect the solubility of my pyrazole carboxylic acid?
A3: Pyrazole carboxylic acids are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (pyrazole ring) functionalities. Adjusting the pH of the solution can significantly alter the ionization state of the molecule and, consequently, its solubility.[2]
-
In acidic conditions (low pH): The pyrazole ring can become protonated, forming a more soluble cationic salt.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated, forming a more soluble anionic salt.
Therefore, by adjusting the pH to be either acidic or basic, you can often increase the aqueous solubility of a pyrazole carboxylic acid.[2] The optimal pH for solubility will depend on the specific pKa values of your compound.
Q4: When should I consider a prodrug approach?
A4: A prodrug strategy is particularly useful when direct modification of the parent drug is not feasible or when a temporary increase in solubility is needed for administration.[4] This approach involves chemically modifying the pyrazole carboxylic acid to create a more soluble derivative (the prodrug) that, once administered, is converted back to the active parent compound in the body.[4][6] For instance, the carboxylic acid group can be esterified to improve lipophilicity and membrane permeability, with the ester being later hydrolyzed by enzymes in vivo to release the active drug.[6][7]
Troubleshooting Guides
Issue 1: My pyrazole carboxylic acid precipitates out of solution during my reaction.
This is a common issue when the polarity of the solvent system changes or when the concentration of the compound exceeds its solubility limit at a given temperature.
Troubleshooting Steps:
-
Co-solvent Addition: The most immediate solution is to add a co-solvent to increase the solvating power of the reaction mixture.[4] See Protocol 1 for a systematic approach to co-solvent screening.
-
Temperature Adjustment: The solubility of most compounds increases with temperature.[2] Consider carefully increasing the reaction temperature while monitoring for any potential degradation of your starting materials or products.
-
Use of Hydrotropes: Certain agents, known as hydrotropes, can increase the solubility of organic compounds in aqueous media.[3] An example is sodium p-toluenesulfonate (NaPTS).[3]
Issue 2: My final pyrazole carboxylic acid product has very low aqueous solubility, making biological assays difficult.
Low aqueous solubility is a major hurdle for in vitro and in vivo testing. The following strategies can be employed to improve the solubility of the final compound.
Troubleshooting Workflow:
Caption: Decision tree for improving aqueous solubility.
Recommended Actions:
-
Salt Formation: If your pyrazole carboxylic acid has accessible acidic or basic sites, converting it into a salt is often the most effective way to significantly enhance aqueous solubility.[4][8][9] Refer to Protocol 2 for a general procedure.
-
pH Adjustment of Media: For biological assays, adjusting the pH of the buffer can increase the concentration of the ionized, more soluble form of the compound.[4]
-
Use of Co-solvents: For in vitro assays, the use of a small percentage of a water-miscible organic co-solvent like DMSO or ethanol in the aqueous media is a common practice.[4]
-
Advanced Formulation Strategies: For more challenging compounds, consider advanced formulation techniques such as creating a solid dispersion in a hydrophilic carrier or nanoencapsulation within systems like dendrimers.[4][10][11]
Summary of Solubility Enhancement Techniques
| Technique | Principle | Applicability | Key Considerations |
| Salt Formation | Increases ionization by forming a salt with an acid or base. | Compounds with acidic or basic functional groups.[4] | Can affect stability and hygroscopicity.[9] |
| pH Adjustment | Alters the ionization state of the molecule in solution.[4] | Ionizable compounds.[4] | Effective within a specific pH range determined by pKa. |
| Co-solvency | Increases the solvating power of the solvent system.[4] | Widely used in liquid formulations and for reactions.[4] | The co-solvent must be compatible with the experiment/formulation. |
| Prodrug Synthesis | Covalent modification to a more soluble form.[4] | Requires subsequent conversion back to the active compound.[4] | The kinetics of prodrug conversion must be appropriate. |
| Particle Size Reduction | Increases the surface area, leading to a faster dissolution rate.[1][4] | Increases dissolution rate, not equilibrium solubility.[4] | Can sometimes lead to changes in the solid form. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, potentially in an amorphous state.[4] | Can significantly improve solubility and dissolution. | Physical stability of the amorphous form can be a concern. |
| Nanoencapsulation | Encapsulates the compound in a nanosized carrier.[10] | Suitable for highly lipophilic compounds. | Requires specialized formulation expertise. |
Key Experimental Protocols
Protocol 1: Co-solvent Screening for Reaction Solubility
Objective: To identify a suitable co-solvent to maintain a pyrazole carboxylic acid derivative in solution during a chemical reaction.
Materials:
-
Poorly soluble pyrazole carboxylic acid
-
Primary reaction solvent
-
A selection of potential co-solvents (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO)[4]
-
Small vials
-
Stir plate and stir bars
Procedure:
-
In several separate vials, add a known amount of your pyrazole carboxylic acid.
-
To each vial, add the primary reaction solvent in a volume that mimics the intended reaction concentration.
-
Stir the mixtures at the intended reaction temperature.
-
To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise until the solid dissolves completely.[4]
-
Record the volume of each co-solvent required for complete dissolution.
-
Select the co-solvent that provides the best solubility with the smallest added volume and is compatible with your reaction conditions.
Workflow Diagram:
Caption: Workflow for co-solvent screening.
Protocol 2: Salt Formation for Solubility Enhancement
Objective: To increase the aqueous solubility of a pyrazole carboxylic acid by converting it into a salt.
Materials:
-
Pyrazole carboxylic acid
-
A suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)
-
A solvent in which the pyrazole carboxylic acid is sparingly soluble but the salt is expected to be soluble (e.g., water, ethanol/water mixture).
-
An anti-solvent in which the salt is insoluble (e.g., acetone, diethyl ether).
Procedure:
-
For Acidic Pyrazole Carboxylic Acids (forming a base salt):
-
Dissolve the pyrazole carboxylic acid in a suitable solvent (e.g., ethanol).
-
Add one equivalent of a base (e.g., a solution of NaOH in water) dropwise while stirring.
-
The salt may precipitate directly, or you may need to remove the solvent under reduced pressure.
-
If the salt is soluble in the reaction solvent, you may need to add an anti-solvent to induce precipitation.
-
Collect the salt by filtration, wash with the anti-solvent, and dry.
-
-
For Basic Pyrazole Rings (forming an acid salt):
-
Dissolve the pyrazole carboxylic acid in a suitable solvent.
-
Add one equivalent of an acid (e.g., a solution of HCl in ethanol) dropwise while stirring.
-
Follow the precipitation, collection, and drying steps as described above.
-
Logical Diagram of Salt Formation:
Caption: Process of salt formation for solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. philadelphia.edu.jo [philadelphia.edu.jo]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [unige.iris.cineca.it]
Technical Support Center: Regioselective Synthesis of Pyrazole Isomers
Welcome to the Technical Support Center for the regioselective synthesis of pyrazole isomers. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the complexities of pyrazole synthesis and achieve high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, leading to two possible substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[2][3][4][5][6]
Q3: My pyrazole product appears to be unstable and is undergoing ring opening. What could be the cause?
A3: Pyrazole ring opening can occur under certain conditions. In the presence of a strong base, deprotonation at the C3 position can lead to ring opening.[7] Additionally, the presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades, especially when heated or under specific catalytic conditions.[2] Careful control of reaction temperature and consideration of alternative synthetic routes that avoid such reactive intermediates may be necessary if they are not desired.[2]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single regioisomer under the current reaction conditions.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
-
Solvent Modification: As a first step, consider changing the solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically increase regioselectivity in many cases.[3][4][5][6]
-
pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine.[2] For reactions involving arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[2]
-
Temperature Variation: Systematically vary the reaction temperature. In some cases, lower or higher temperatures can favor the formation of one isomer over the other.
-
Catalysis: Explore the use of catalysts. For instance, acetic acid catalysis in DMSO or ethanol has been suggested to improve regioselectivity.[8]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
-
Solutions:
-
Re-evaluate Starting Materials: If possible, consider if modifying the substituents on your 1,3-dicarbonyl compound or hydrazine could reverse the regioselectivity. For example, introducing a bulky group could sterically hinder attack at the adjacent carbonyl.
-
Alternative Synthetic Routes: Explore different synthetic strategies that may offer complementary regioselectivity. These include:
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
-
Solution:
-
Chromatographic Separation:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Flash Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.
-
-
Quantitative Data Summary
The choice of solvent can significantly impact the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the reaction of a 1,3-diketone with methylhydrazine.
| Entry | 1,3-Diketone (R1) | Solvent | Temperature (°C) | Time (h) | Isomer Ratio (A:B) |
| 1 | Phenyl | Ethanol | 25 | 1 | 60:40 |
| 2 | Phenyl | TFE | 25 | 1 | 95:5 |
| 3 | Phenyl | HFIP | 25 | 1 | 99:1 |
| 4 | Methyl | Ethanol | 25 | 2 | 70:30 |
| 5 | Methyl | TFE | 25 | 2 | 92:8 |
| 6 | Methyl | HFIP | 25 | 2 | 98:2 |
Data is illustrative and based on trends reported in the literature.[3][4]
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol describes a general method for the synthesis of N-methylpyrazoles with high regioselectivity.
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL), add methylhydrazine (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired pyrazole regioisomer.
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Multicomponent Reaction
This protocol outlines a one-pot synthesis of fully substituted pyrazoles.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-diketone or β-ketoester (1.0 mmol), and arylhydrazine (1.0 mmol) under solvent-free conditions.
-
Catalyst Addition: Add tetrabutylammonium peroxydisulfate (TBAPS) (10 mol%) as a catalyst.
-
Reaction Execution: Stir the mixture at the appropriate temperature (e.g., 80 °C) and monitor the reaction by TLC.
-
Workup: After completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash chromatography.
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: General experimental workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Vilsmeier-Haack Pyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing the Vilsmeier-Haack synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of pyrazole synthesis?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as a pyrazole.[1] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt. This reagent is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2] For pyrazoles, this reaction is often used to achieve regioselective formylation, a crucial step in the synthesis of various biologically active compounds and functional materials.[3][4]
Q2: How is the Vilsmeier reagent prepared and what are the key precautions?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] The reaction is exothermic and must be performed with strict temperature control (typically between 0-5 °C) to prevent decomposition of the reagent.[1] It is critical to use anhydrous solvents and flame- or oven-dried glassware, as the Vilsmeier reagent is highly sensitive to moisture.[1]
Q3: What are the primary safety concerns associated with this reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The work-up procedure, which often involves quenching the reaction mixture with ice, should be done slowly and carefully to control the exothermic reaction.[1]
Q4: How can I monitor the progress of my Vilsmeier-Haack reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1][3] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an appropriate organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Decomposition due to moisture in reagents or glassware.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring decrease its reactivity.[3] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition: The product may be unstable under the reaction or work-up conditions.[1] | 1. Ensure all glassware is rigorously dried (flame- or oven-dried). Use fresh, anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][3] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1] 4. Perform the work-up at low temperatures and consider using a milder quenching procedure. |
| Formation of Multiple Products | 1. Incorrect Stoichiometry: An excessive amount of Vilsmeier reagent can lead to side reactions.[1] 2. Reaction Temperature Too High: Elevated temperatures can promote the formation of byproducts.[1] | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess is not always beneficial.[1] 2. Maintain strict temperature control throughout the reaction. |
| Dark, Tarry Residue | 1. Reaction Overheating: The exothermic nature of the reaction can lead to polymerization and decomposition if not controlled.[1] 2. Impurities: Impurities in starting materials or solvents can catalyze side reactions. | 1. Ensure efficient cooling, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. An ice bath is recommended.[1] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Difficulty in Product Isolation | 1. Product is Water-Soluble: The formylated pyrazole may have significant solubility in the aqueous layer during work-up. 2. Emulsion Formation: Difficult phase separation during extraction.[1] | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency. 2. Add a small amount of brine or a different organic solvent to break the emulsion. In some cases, filtration through a pad of celite can be effective. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole.
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:2:2 | 70 | 2 | 0 |
| 2 | 1:2:2 | 120 | 2 | 32 |
| 3 | 1:5:2 | 120 | 2 | 55 |
Data adapted from Popov, A. V. et al., Arkivoc 2018, v, 0-0.[3] This data indicates that for this specific substrate, a higher temperature and an excess of DMF were crucial for achieving a better yield.[3]
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of a Pyrazole
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.[1] Slowly add phosphorus oxychloride (POCl₃) (typically 1.2-2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[1] Stir the resulting mixture at 0-5 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]
-
Reaction Monitoring: After the addition is complete, the reaction mixture may be stirred at low temperature, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate.[3][5] Monitor the reaction's progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1] Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the pH is basic (pH ~8-9).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to afford the desired formylated pyrazole.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method involves a three-step process:
-
Claisen Condensation: Synthesis of the key intermediate, ethyl 2,4-dioxopentanoate, via a Claisen condensation of ethyl acetate and acetone.
-
Cyclocondensation: Reaction of ethyl 2,4-dioxopentanoate with methylhydrazine to form ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.
Q2: I am observing a mixture of two isomers in my cyclocondensation reaction. How can I improve the regioselectivity?
A2: The formation of a regioisomeric mixture is a common issue when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] To favor the formation of the desired 1,3,5-trimethyl isomer over the 1,4,5-trimethyl alternative, consider the following:
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent has been shown to dramatically increase regioselectivity in similar pyrazole syntheses.[1][2] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a more selective reaction.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.
Q3: My yield of ethyl 2,4-dioxopentanoate in the Claisen condensation is low. What are the potential causes and solutions?
A3: Low yields in the Claisen condensation can be attributed to several factors:
-
Moisture: The presence of water in the reaction can consume the sodium ethoxide base and hydrolyze the ester, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Stoichiometry: An insufficient amount of base will lead to an incomplete reaction. Use at least one equivalent of a strong base like sodium ethoxide.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to reach completion.
Q4: What are the best practices for the hydrolysis of the ethyl ester to the carboxylic acid?
A4: The hydrolysis is typically achieved under basic or acidic conditions.
-
Basic Hydrolysis: Refluxing the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid, is a common and effective method.
-
Acidic Hydrolysis: Refluxing the ester in an aqueous acidic solution, such as hydrochloric acid or sulfuric acid, will also yield the carboxylic acid. The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule.
Q5: How can I effectively purify the final product, this compound?
A5: Purification can typically be achieved by recrystallization. After acidification of the hydrolysis reaction mixture, the precipitated carboxylic acid can be collected by filtration and then recrystallized from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be assessed by techniques like melting point determination and NMR spectroscopy.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of ethyl 2,4-dioxopentanoate | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous ethanol and other reagents. |
| Insufficient amount of base. | Use at least a full equivalent of sodium ethoxide. | |
| Incomplete reaction. | Increase the reaction time or temperature as needed, monitoring the reaction progress by TLC or GC. | |
| Formation of a mixture of pyrazole regioisomers | Use of a non-selective solvent like ethanol. | Replace ethanol with a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2] |
| High reaction temperature. | Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) to see if it improves regioselectivity. | |
| Incomplete hydrolysis of the ethyl ester | Insufficient base/acid or reaction time. | Increase the amount of base or acid and/or prolong the reflux time. Monitor the reaction by TLC until the starting ester is fully consumed. |
| Poor solubility of the ester. | Consider adding a co-solvent like ethanol to the aqueous hydrolysis mixture to improve the solubility of the ester. | |
| Difficulty in precipitating the carboxylic acid | The pH of the solution is not optimal. | Carefully adjust the pH of the solution with a suitable acid (e.g., HCl) to the isoelectric point of the carboxylic acid, which is typically in the acidic range. |
| Final product is impure after recrystallization | The chosen recrystallization solvent is not ideal. | Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain soluble. |
| Presence of the undesired regioisomer. | If the regioisomers were not separated at the ester stage, purification of the final carboxylic acid might be challenging. Consider chromatographic separation of the esters before hydrolysis. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl acetate
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution in an ice bath.
-
Add a mixture of ethyl acetate and acetone dropwise to the cooled sodium ethoxide solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to neutralize the excess base and precipitate the product.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxopentanoate. The product can be further purified by vacuum distillation.
Step 2: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate in TFE or HFIP.[2]
-
Add methylhydrazine to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Step 3: Synthesis of this compound (Hydrolysis)
Materials:
-
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (10% aqueous solution)
-
Hydrochloric acid (10% aqueous solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with 10% hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Data Presentation
| Parameter | Ethyl 2,4-dioxopentanoate | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | This compound |
| Typical Yield | 60-70% | 75-85% (with regiocontrol) | >90% |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | White crystalline solid |
| Boiling Point | ~101-103 °C at 12 mmHg | N/A | N/A |
| Melting Point | N/A | Varies | ~215-218 °C |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
stability issues of pyrazole compounds under different conditions
This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with pyrazole compounds. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How stable is the pyrazole ring itself?
The pyrazole ring is a five-membered aromatic heterocycle, which generally confers significant stability.[1] It is known to be highly resistant to many oxidizing and reducing agents.[2] The aromatic nature of the ring means it is also resistant to heat and hydrolysis.[3] However, the stability of a pyrazole-containing molecule is highly dependent on the substituents attached to the ring.
Q2: Under what pH conditions are pyrazole compounds typically unstable?
While the core pyrazole ring is relatively stable, specific derivatives can be susceptible to pH-dependent degradation.
-
Hydrolysis: Pyrazole derivatives containing ester functional groups are particularly prone to hydrolysis, especially under basic or acidic conditions.[4] For example, certain pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly in buffers at pH 8.[5][6]
-
Ring Opening: In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can occur, which may lead to ring opening.[7]
-
Protonation: In acidic conditions, the nitrogen atoms of the pyrazole ring can be protonated, forming a pyrazolium cation. This can make the ring more susceptible to certain nucleophilic attacks, although this is not always a rapid degradation pathway.[1][2]
Q3: Are pyrazole compounds sensitive to oxidation?
The pyrazole ring itself is generally stable against oxidation, but side chains can be attacked by oxidizing agents.[2][7] For instance, C-alkylated side chains can be oxidized to the corresponding carboxylic acids.[2] The overall molecule can be degraded by strong oxidizing agents like hydrogen peroxide, dissolved oxygen, or other reactive oxygen species.[4][8] The N-1 and C-4 positions of the ring can be susceptible to oxidative processes, potentially forming N-oxides or hydroxylated species.[4] Studies on the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) suggest that its degradation in soil is primarily due to chemical oxidation of a methyl side chain, rather than microbiological pathways.[9]
Q4: What is the general photostability of pyrazole compounds?
Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of pyrazole compounds.[4][10] The specific degradation pathway depends on the chromophores present in the molecule and the wavelength of light.[4] A photostability study is recommended as part of forced degradation testing to determine a compound's susceptibility to light.[11]
Q5: How do pyrazole compounds behave at elevated temperatures?
Pyrazole compounds are generally thermally stable.[3][12] The melting point of the parent pyrazole is 70°C, and it boils at 187.5°C.[2][13] However, the thermal stability is highly influenced by its substituents, particularly high-energy groups like nitro (-NO₂) groups. Polynitropyrazoles, for example, are studied as energetic materials and their thermal decomposition is a key safety concern.[14][15] The decomposition of these compounds can be triggered by the splitting of the C-NO₂ bond or by intramolecular hydrogen shifts followed by ring opening.[14][16]
Troubleshooting Guides
Issue 1: My pyrazole compound is showing unexpected degradation in solution. How can I identify the cause?
Answer: The most effective method to identify the cause of degradation and determine potential degradation products is to perform a forced degradation study (also known as stress testing). This involves subjecting your compound to a variety of harsh conditions to accelerate degradation and identify its vulnerabilities.
A typical forced degradation study exposes the compound to acidic, basic, oxidative, photolytic, and thermal stress.[11][17] By analyzing the degradation products under each condition, you can determine the primary degradation pathway.[4] For example, if significant degradation occurs only under basic conditions, hydrolysis of a base-labile group (like an ester) is the likely cause.
Caption: Workflow for investigating pyrazole compound instability.
Experimental Protocol: Forced Degradation Study
This protocol outlines the standard conditions for stress testing based on ICH guidelines.[4][11] The goal is to achieve 5-20% degradation of the drug substance.
1. Preparation:
-
Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each condition, mix the stock solution with the stressor. Include a control sample stored under normal conditions.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Keep at room temperature or heat to 40-60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Keep at room temperature or heat to 40-60°C.
-
Neutral Hydrolysis: Reflux the compound in water.
-
Oxidation: Mix the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Photolytic Degradation: Expose the solid compound and its solution to a combination of visible and UV light. A common exposure level is a minimum of 1.2 million lux hours and 200 watt hours/m².[11] A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 60-80°C).
3. Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method, typically HPLC-UV or LC-MS, to separate the parent compound from any degradation products.
Caption: Experimental workflow for a forced degradation study.
Data Presentation: Forced Degradation Conditions
| Stress Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp or 40-60°C | Hydrolysis of esters/amides, Ring opening |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp or 40-60°C | Hydrolysis of esters/amides, Ring opening[7] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Oxidation of side chains, N-oxidation[4][9] |
| Photolysis | UV/Visible Light | 1.2 million lux hours | Photochemical rearrangement, bond cleavage[11] |
| Thermal | Dry Heat | 60-80°C or higher | Thermal decomposition[14][18] |
Issue 2: My pyrazole ester derivative shows poor stability in an aqueous assay buffer (pH 8). What can I do?
Answer: Pyrazole esters are known to be susceptible to hydrolysis at basic pH.[5][6] This is a common issue in biological assays performed at physiological pH.
Data Presentation: Hydrolytic Stability of Pyrazole Esters
| Compound Class | Condition | Half-life (t½) | Reference |
| Pyrazolyl benzoic acid esters | Aqueous Buffer (pH 8) | ~1-2 hours | [5][6] |
Mitigation Strategies:
-
Modify the Assay Conditions: If possible, lower the pH of the buffer to a range where the compound is more stable. Even a slight decrease in pH can significantly reduce the rate of hydrolysis.
-
Use a Stock Solution in Organic Solvent: Prepare a concentrated stock solution of your compound in an organic solvent (like DMSO) and add it to the aqueous buffer immediately before the experiment to minimize its time in the aqueous environment.
-
Chemical Modification (Ester Isosteres): For drug development professionals, the long-term solution is to replace the ester group with a more stable isostere that mimics the ester's function but is resistant to hydrolysis.
Issue 3: My pyrazole compound seems to be undergoing ring cleavage. What conditions cause this?
Answer: While the pyrazole ring is robust, it is not indestructible. Ring opening or cleavage can occur under specific, typically harsh, conditions.
-
Strong Base: Deprotonation at C3 in the presence of a strong base can initiate a ring-opening cascade.[7]
-
Thermal Decomposition: At very high temperatures, particularly for high-energy derivatives like nitropyrazoles, the decomposition mechanism can involve ring opening following an initial hydrogen shift or side-chain cleavage.[14]
-
Reaction with Certain Reagents: Some synthetic transformations can lead to unexpected ring opening. For example, reacting pyrazolines with activated alkynes can cause the ring to open with the elimination of a side group.[19]
Caption: Logical diagram of conditions leading to pyrazole ring opening.
If you suspect ring opening, advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and 2D NMR will be necessary to identify the resulting acyclic fragments and elucidate the degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rroij.com [rroij.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. repo.ssau.ru [repo.ssau.ru]
- 15. researchgate.net [researchgate.net]
- 16. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 17. ajrconline.org [ajrconline.org]
- 18. mdpi.com [mdpi.com]
- 19. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
In Vitro Bioactivity of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide to its Potential Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro bioactivity of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, focusing on its predicted anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Due to the limited direct experimental data on this specific compound, this guide leverages data from the well-characterized, structurally related COX-2 inhibitor, Celecoxib, and other pyrazole derivatives to establish a framework for its potential efficacy and for designing validation studies.
Comparative Analysis of COX-1 and COX-2 Inhibition
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of the COX-2 enzyme. COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[1] In contrast, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[1] Therefore, selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects.
The following table summarizes the in vitro inhibitory activity (IC50 values) of Celecoxib and other representative pyrazole derivatives against COX-1 and COX-2. While no specific data for this compound is currently available, its structural similarity to these compounds suggests it may exhibit similar inhibitory patterns.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 9.4 - 15 | 0.08 - 0.42 | 33.8 - 117.5 | [1][2] |
| Compound 5u (a hybrid pyrazole) | 130.23 | 1.79 | 72.73 | [3] |
| Compound 5s (a hybrid pyrazole) | 165.02 | 2.51 | 65.75 | [3] |
| PYZ31 (a pyrazole derivative) | - | 0.01987 | - | [4] |
| PYZ28 (a pyrazoline derivative) | >50 | 0.26 | >192.3 | [5] |
| This compound | Undetermined | Undetermined | Undetermined |
Note: IC50 values can vary between different assay conditions and enzyme sources.
Experimental Protocols for In Vitro Validation
To validate the bioactivity of this compound, a standard in vitro COX inhibition assay can be performed. The following protocol is a representative example based on commercially available fluorometric inhibitor screening kits.[6]
Fluorometric COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This assay utilizes a fluorescent probe that is oxidized during the peroxidase reaction, resulting in a fluorescent product that can be quantified. The inhibition of this reaction by a test compound is measured as a decrease in fluorescence.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: A selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader with excitation at ~535 nm and emission at ~587 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and enzymes to their working concentrations. Reconstitute the test compound and positive controls to create stock solutions, which are then serially diluted to the desired test concentrations.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Enzyme Control (EC): Contains the enzyme, buffer, probe, and cofactor, but no inhibitor. This represents 100% enzyme activity.
-
Inhibitor Control (IC): Contains the enzyme, buffer, probe, cofactor, and a known inhibitor (positive control).
-
Sample (S): Contains the enzyme, buffer, probe, cofactor, and the test compound at various concentrations.
-
Solvent Control: Contains the enzyme, buffer, probe, cofactor, and the same final concentration of the solvent used for the test compound to account for any solvent effects.
-
Background Control: Contains all reaction components except the enzyme, to measure background fluorescence.
-
-
Reaction Incubation: Add the appropriate components to each well as outlined above, except for the substrate (arachidonic acid). Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the background control from all other slopes.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Key Pathways and Workflows
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade and the point of intervention for inhibitors like pyrazole derivatives.
Caption: The COX-2 signaling pathway in inflammation and the inhibitory action of pyrazole derivatives.
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the in vitro COX inhibitory activity of a test compound.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aalto.fi [research.aalto.fi]
- 6. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
A Comparative Guide to the Efficacy of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad therapeutic potential.[1] Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide provides an objective comparison of the efficacy of different pyrazole-based inhibitors, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Efficacy of Pyrazole-Based Inhibitors
The efficacy of pyrazole-based inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency.
Anti-inflammatory Activity: COX-2 Inhibition
A prominent class of pyrazole-based drugs selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[3]
Table 1: Comparison of IC50 Values for Pyrazole-Based COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | >100 | 0.04 | >2500 |
| Phenylbutazone | ~10 | ~1 | ~10 |
| SC-558 | 11.2 | 0.019 | 589 |
*Data sourced from multiple studies. Celecoxib and SC-558 demonstrate high selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[3] Phenylbutazone is a non-selective COX inhibitor.[4][5]
Anticancer Activity: Kinase Inhibition
Many pyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7] Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]
Table 2: Comparative Efficacy of Pyrazole-Based EGFR and VEGFR-2 Inhibitors
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 3 | EGFR | - | 0.06 | Erlotinib | 0.13 |
| Compound 9 | VEGFR-2 | - | 0.22 | Erlotinib | 0.20 |
| Compound 12 | EGFR/VEGFR-2 | - | EGFR: 0.09, VEGFR-2: 0.23 | Erlotinib | EGFR: 0.13, VEGFR-2: 0.20 |
| Compound 3i | VEGFR-2 | PC-3 | 1.24 | Sorafenib | 1.13 |
| Compound 6b | VEGFR-2/CDK-2 | HepG2 | 2.52 | Sorafenib | 2.051 |
*Data for compounds 3, 9, and 12 are from a study on fused pyrazole derivatives.[8][9][10] Data for compound 3i is from a study on pyrazoles for prostate cancer.[11] Data for compound 6b is from a study on pyrazoles for liver cancer.[12][13]
Key Experimental Methodologies
The following are detailed protocols for key experiments commonly used to assess the efficacy of pyrazole-based inhibitors.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[15] Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a specific substrate for the kinase of interest (e.g., EGFR, VEGFR-2).
-
Kinase Reaction: In a microplate, combine the recombinant kinase enzyme, the pyrazole-based inhibitor at various concentrations, and the reaction buffer.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[17]
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ATP remaining in the solution using a luminescence-based assay like Kinase-Glo™.[17] A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: The inhibitory activity is calculated based on the reduction in kinase activity in the presence of the inhibitor compared to a control without the inhibitor. IC50 values are then determined.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with an inhibitor.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole-based inhibitor for a specific time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to preserve their DNA content.[18]
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase to prevent staining of RNA.[7][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is plotted as a histogram of DNA content, which allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[8]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole-based inhibitor to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[1] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: The results allow for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).
Signaling Pathways Targeted by Pyrazole-Based Inhibitors
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation.[3][19] Pyrazole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[20]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[21] Its activation by VEGF leads to downstream signaling that promotes endothelial cell proliferation, migration, and survival.[22] Pyrazole-based inhibitors can target the VEGFR-2 kinase domain, blocking angiogenesis, which is crucial for tumor growth and metastasis.[23]
This guide provides a comparative overview and foundational methodologies for evaluating pyrazole-based inhibitors. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. nanocellect.com [nanocellect.com]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. biorbyt.com [biorbyt.com]
- 22. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs across three key therapeutic areas: oncology, inflammation, and infectious diseases. The information is presented to facilitate the rational design of new, potent, and selective pyrazole-based therapeutic agents.
Pyrazole Analogs as Anticancer Agents
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival, including protein kinases and tubulin.[5][6] The strategic modification of substituents on the pyrazole ring has been shown to be critical for enhancing anticancer efficacy and tumor selectivity.[5]
Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-containing compounds have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and BCR-ABL.[7]
A series of pyrazole-based compounds have been evaluated for their inhibitory activity against CDK2. Structure-activity relationship studies revealed that specific substitutions on the pyrazole ring are crucial for potent inhibition. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2.[5]
Similarly, pyrazole analogs have been investigated as inhibitors of Aurora A kinase. SAR studies on a series of pyrazole-based derivatives indicated that the presence of a nitro group was more favorable for activity compared to other substituents like hydrogen, methyl, methoxy, or chloro groups.[7]
Table 1: SAR of Pyrazole Analogs as Kinase Inhibitors
| Compound/Analog Class | Target Kinase | Key Structural Features for Activity | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidines | CDK2/cyclin A2 | Specific substitution patterns enhancing binding to the active site. | Compound 30 showed 60% inhibition at 10 µM | [5] |
| Pyrazole Derivatives | Aurora A Kinase | A nitro group on the phenyl ring attached to the pyrazole core. | 0.16 (Compound 6) | [7] |
| Pyrazole-based hybrids | BCR-ABL Kinase | A pyridine ring acting as the hinge-binding moiety. | Not Specified | [7] |
| N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]aniline analogues | CDK2 | Varies with substitutions on the aniline ring. | 0.98 ± 0.06 | |
| Pyrazole-based compounds | Akt1 | Conformational restriction of a flexible part of the molecule. | 0.061 (Compound 1) | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is a radiometric assay.[8]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compounds (pyrazole analogs) dissolved in DMSO
-
ATP solution
-
Stop solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control is also included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pyrazole Analogs as Anti-inflammatory Agents
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[1][10] The anti-inflammatory effects of pyrazole analogs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1]
Structure-Activity Relationship of Pyrazole-Based COX Inhibitors
The selectivity of pyrazole analogs for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] SAR studies have shown that substituents at the C3, C4, and C5 positions of the pyrazole ring play a crucial role in determining COX-2 selectivity and potency.
For instance, the presence of a p-sulfonamidophenyl or a similar group at the C5 position is a common feature in many selective COX-2 inhibitors.[1] Modifications at the N1-phenyl ring can also influence activity, with certain substitutions enhancing binding to the COX-2 active site.[1]
Table 2: SAR of Pyrazole Analogs as COX Inhibitors
| Compound/Analog Class | Key Structural Features for Activity | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | p-sulfonamidophenyl at C5, trifluoromethyl at C3 | 15 | 0.04 | 375 | [11] |
| 1,5-Diaryl pyrazole with adamantyl residue | Adamantyl residue at N1 | >100 | 2.52 | >39.68 | [11] |
| Pyrazole with benzotiophenyl and carboxylic acid | Benzotiophenyl and carboxylic acid moieties | Not specified | 0.01 | Not specified | [11] |
| Hybrid pyrazole analogues (5u) | Specific substitutions on aryl rings | 134.12 | 1.79 | 74.92 | [12] |
| Hybrid pyrazole analogues (5s) | Specific substitutions on aryl rings | 131.32 | 1.80 | 72.95 | [12] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of pyrazole analogs against COX-1 and COX-2 can be determined using an in vitro assay that measures the production of prostaglandin E2 (PGE2).[2][13]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compounds (pyrazole analogs) dissolved in DMSO
-
PGE2 ELISA kit
Procedure:
-
In a reaction tube, mix the reaction buffer and cofactors.
-
Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate briefly.
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition by comparing the PGE2 levels in the presence of the test compound to the control.
-
Determine the IC50 values from the dose-response curves.
Pyrazole Analogs as Antimicrobial Agents
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[3][4][14]
Structure-Activity Relationship of Pyrazole-Based Antimicrobial Agents
The antimicrobial activity of pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring. For example, the introduction of specific pharmacophores, such as thiazole or imidazothiadiazole moieties, can enhance the antimicrobial potency.[4][14]
SAR studies have indicated that electron-withdrawing or electron-donating groups at different positions of the aryl rings attached to the pyrazole core can significantly influence the minimum inhibitory concentration (MIC) values against various microbial strains.[15]
Table 3: SAR of Pyrazole Analogs as Antimicrobial Agents
| Compound/Analog Class | Target Microorganism | Key Structural Features for Activity | MIC (µg/mL) | Reference |
| Pyrazole-imidazothiadiazole hybrid (21c) | Multi-drug resistant bacteria | Specific substitutions on the phenyl ring. | 0.25 | [4] |
| Pyrazole-imidazothiadiazole hybrid (23h) | Multi-drug resistant bacteria | Specific substitutions on the phenyl ring. | 0.25 | [4] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae | Hydrazone and carbothiohydrazide moieties. | 2.9 - 125 | [15] |
| Pyrazole-thiazole derivatives | Various bacteria and fungi | Presence of the thiazole scaffold. | Good to moderate activity | [14] |
| Benzimidazole-pyrazole hybrid (10) | Bacillus subtilis | Fused furo[2,3-c]pyrazole ring system. | 3.125 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (pyrazole analogs) dissolved in DMSO
-
96-well microtiter plates
-
Positive control antibiotic/antifungal
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well containing the test compound, as well as to the positive and negative control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The pyrazole nucleus continues to be a highly valuable scaffold in the discovery and development of new therapeutic agents. The structure-activity relationships highlighted in this guide for anticancer, anti-inflammatory, and antimicrobial pyrazole analogs demonstrate the critical role of substituent patterns in determining biological activity and selectivity. By leveraging this understanding and employing the described experimental protocols, researchers can continue to design and synthesize novel pyrazole derivatives with improved therapeutic profiles.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Spectroscopic Showdown: A Comparative Analysis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid and a Key Analogue
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed comparative spectroscopic analysis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid against its close structural analogue, 1-methyl-1H-pyrazole-4-carboxylic acid. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer researchers, scientists, and drug development professionals a clear benchmark for characterization.
At a Glance: Key Spectroscopic Data
The following tables summarize the expected and observed quantitative data for both pyrazole derivatives, facilitating a direct comparison of their key spectral features.
Table 1: ¹H NMR and ¹³C NMR Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~12-13 (br s, 1H, COOH), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C₃-CH₃), ~2.3 (s, 3H, C₅-CH₃) | ~165 (C=O), ~148 (C₅), ~140 (C₃), ~110 (C₄), ~35 (N-CH₃), ~12 (C₅-CH₃), ~10 (C₃-CH₃) |
| 1-methyl-1H-pyrazole-4-carboxylic acid (Experimental) | ~12-13 (br s, 1H, COOH), ~8.2 (s, 1H, C₅-H), ~7.9 (s, 1H, C₃-H), ~3.9 (s, 3H, N-CH₃)[1] | ~164 (C=O), ~139 (C₅), ~132 (C₃), ~115 (C₄), ~39 (N-CH₃) |
Note: Predicted values for this compound are based on established substituent effects on the pyrazole ring. Experimental data for 1-methyl-1H-pyrazole-4-carboxylic acid is referenced from literature values in DMSO-d₆.
Table 2: IR and Mass Spectrometry Data Comparison
| Compound | IR Spectroscopy (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Predicted) | ~2500-3300 (br, O-H), ~1700 (s, C=O), ~1550 (m, C=N/C=C) | Molecular Ion [M]⁺: 154.07, Key Fragments: 139 ([M-CH₃]⁺), 110 ([M-CO₂H]⁺), 95 |
| 1-methyl-1H-pyrazole-4-carboxylic acid (Experimental) | 3419-3632 (br, O-H), 1712-1715 (s, C=O), 1531-1542 (m, C=N/C=C)[1] | Molecular Ion [M]⁺: 126.04, Key Fragments: 111 ([M-CH₃]⁺), 82 ([M-CO₂H]⁺), 68 |
Deciphering the Spectra: A Deeper Dive
The structural differences between the two molecules—the presence of two additional methyl groups on the pyrazole ring of the target compound—give rise to predictable variations in their spectra.
-
NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the singlets corresponding to the pyrazole ring protons in the analogue are absent and replaced by two new singlets for the C3 and C5 methyl groups. The N-methyl signal is expected to be slightly shielded (shifted to a lower ppm value) due to the electron-donating nature of the other methyl groups. The ¹³C NMR will similarly show two additional signals for the ring-bound methyl carbons and shifts in the pyrazole ring carbon resonances.
-
IR Spectroscopy: The IR spectra of both compounds are dominated by the characteristic broad O-H stretch of the carboxylic acid dimer and the strong C=O stretching vibration. The exact positions of these bands are sensitive to hydrogen bonding.[1] The fingerprint region will differ due to the distinct vibrational modes of the substituted pyrazole rings.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak at m/z 154, which is 28 mass units higher than that of 1-methyl-1H-pyrazole-4-carboxylic acid, corresponding to the two additional methyl groups. The fragmentation patterns are expected to be analogous, with initial losses of the carboxylic acid group or a methyl group being prominent.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is employed. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common ionization technique for this class of molecules.
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane). For direct infusion, a dilute solution in a suitable solvent is prepared.
-
Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.
Workflow and Logic
The process of spectroscopic analysis follows a logical progression from obtaining the raw data to interpreting it for structural confirmation.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to the X-ray Crystallography of Pyrazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The study of pyrazole carboxylic acid derivatives is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for forming metal-organic frameworks. X-ray crystallography provides invaluable, high-resolution data on the three-dimensional atomic arrangement of these molecules, which is crucial for understanding structure-activity relationships and designing new compounds with desired properties. This guide offers a comparative overview of the crystallographic data for several pyrazole carboxylic acid derivatives, details the experimental protocols for their analysis, and visualizes the general workflow of the crystallographic process.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of pyrazole carboxylic acid derivatives, offering a clear comparison of their solid-state structures.
Table 1: Unit Cell Parameters of Selected Pyrazole Carboxylic Acid Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₁H₇F₃N₂O₂ | Monoclinic | P2₁/c | 13.345(3) | 8.989(2) | 19.345(4) | 90 | 108.45(3) | 90 | 8 | [1] |
| Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | Orthorhombic | Pccn | 11.433(2) | 10.384(2) | 8.354(2) | 90 | 90 | 90 | 8 | [2] |
| 4-chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370(17) | 6.9155(5) | 13.0629(7) | 90 | 110.558(6) | 90 | 16 | [3] |
| Pyrazole-pyrazoline hybrid 4 | C₁₈H₁₅BrN₂O | Triclinic | P-1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | 4 | [4] |
| Pyrazole-pyrazoline hybrid 5a | C₂₅H₂₀N₂O₂ | Monoclinic | P2₁/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 | 8 | [4] |
| 4-nitropyrazole-3,5-dicarboxylic acid | C₅H₃N₃O₆ | Monoclinic | P2₁/n | 7.587(1) | 10.123(1) | 9.876(1) | 90 | 96.08(1) | 90 | 4 | [5] |
Table 2: Comparison of Selected Bond Lengths and Angles
| Compound | N-N Bond Length (Å) | C-C (Carboxyl) Bond Length (Å) | C-N-N Angle (°) | O-C-O Angle (°) | Key Intermolecular Interactions | Ref. |
| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | 1.355(5) - 1.371(5) | 1.485(6) - 1.492(6) | 110.3(4) - 111.7(5) | 120.9(5) - 122.3(5) | O-H···O, C-H···N, C-H···F hydrogen bonds | [1] |
| Pyrazole-4-carboxylic acid | 1.345(2) | 1.487(2) | 111.4(1) | 123.6(2) | Cyclic hydrogen bonds between pyrazole and carboxylic acid groups | [2] |
| 4-chloro-1H-pyrazole-3-carboxylic acid | - | - | - | - | O-H···N and N-H···O hydrogen bonds | [3] |
| Pyrazole-pyrazoline hybrid 4 & 5a | - | - | - | - | - | [4] |
Experimental Protocols
The determination of the crystal structures of pyrazole carboxylic acid derivatives generally follows a standard procedure involving synthesis, crystallization, and X-ray diffraction analysis.
Synthesis and Crystallization
The synthesis of pyrazole carboxylic acid derivatives can be achieved through various organic synthesis routes.[6] For X-ray analysis, single crystals of high quality are required. These are typically obtained by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For instance, transparent colorless crystals of pyrazole-4-carboxylic acid were grown by the slow evaporation of water-ethanol solutions.[2]
X-ray Data Collection
Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 150 K or 293 K) to minimize thermal vibrations of the atoms.[2] X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) are directed at the crystal.[1][2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
Powder X-ray Diffraction (PXRD): This technique is used when suitable single crystals cannot be obtained. A polycrystalline powder sample is placed in a sample holder, and an X-ray beam is scanned over a range of angles (2θ). The diffracted X-rays are detected and plotted as a function of the diffraction angle to produce a diffractogram.[1] For example, PXRD data for 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid was collected at ambient temperature using CuKα radiation.[1]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by least-squares methods to improve the fit between the observed and calculated diffraction data. The final result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.[3]
Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information, other techniques are often used in conjunction to characterize pyrazole carboxylic acid derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms in the molecule in solution.[4][7] Solid-state NMR can be used to study the structure and dynamics in the solid state.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.[7][8]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[4]
Visualizations
General Workflow of X-ray Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a pyrazole carboxylic acid derivative using X-ray crystallography.
Caption: A flowchart illustrating the major steps in X-ray crystal structure determination.
Logical Relationship of Characterization Techniques
This diagram shows the complementary nature of different analytical techniques in the characterization of pyrazole carboxylic acid derivatives.
Caption: Interrelation of analytical techniques for pyrazole derivative characterization.
References
- 1. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Pyrazoles are a privileged heterocyclic motif found in a wide array of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of common pyrazole synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a classic and highly versatile method for preparing pyrazoles.[1] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2]
Experimental Protocol: Synthesis of 5-phenyl-3H-pyrazol-3-one
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[3]
-
Heat the mixture on a hot plate at approximately 100°C with stirring for 1 hour.[2][3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane until the ketoester is consumed.[2]
-
Add water (10 mL) to the hot reaction mixture with stirring.[3]
-
Allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[2]
-
Filter the mixture with a Buchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[3]
Reaction Mechanism
The reaction begins with the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2]
Synthesis from α,β-Unsaturated Ketones (Chalcones)
One of the most convenient and widely applied methods for synthesizing pyrazolines (which can often be oxidized to pyrazoles) is the reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine and its derivatives.[4] This reaction is typically carried out in an acidic medium.[4]
Experimental Protocol: Synthesis of a Pyrazoline Derivative
-
A mixture of a substituted chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in 25 mL of formic or acetic acid is refluxed for 8 hours.[4]
-
The reaction mixture is then cooled and poured into 50 mL of ice-cold water.[4]
-
The resulting precipitate is collected by filtration.[4]
-
The crude product is purified by recrystallization from ethanol.[4]
Reaction Workflow
The synthesis begins with the reaction of a chalcone with hydrazine hydrate in the presence of an acid. This leads to the formation of a pyrazoline derivative, which can be isolated after workup and purification.
References
A Comparative Guide to the Biological Evaluation of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative overview of the biological evaluation of novel pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies to aid in the development of new therapeutic agents.
Comparative Biological Activity of Novel Pyrazole Derivatives
The following tables summarize the quantitative data from various studies, offering a clear comparison of the biological activities of different pyrazole derivatives against established standards.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrazole-Chalcone Hybrid (6b) | HNO-97 (Head and Neck) | 10.5 | - | - | [3] |
| Pyrazole-Chalcone Hybrid (6d) | HNO-97 (Head and Neck) | 10 | - | - | [3] |
| Pyrazole-Isoxazole Hybrid (4a-l) | HCT-116, Hun7, SW620 | <20 | - | - | [4] |
| Pyrazole Naphthalene Derivative (5a-5q) | MCF-7 (Breast) | 5.8 - 9.3 | - | - | [4] |
| 4-chloro substituted pyrazole derivative | HeLa (Cervical) | 4.94 | - | - | [5] |
| Benzimidazole linked pyrazole derivatives | MCF-7, HaCaT, MDA-MB231, A549, HepG2 | Potent Activity | - | - | [4] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Pyrazole-1-carbothiohydrazide (21a) | Bacteria | 62.5 - 125 | Chloramphenicol | - | [6] |
| Pyrazole-1-carbothiohydrazide (21a) | Fungi | 2.9 - 7.8 | Clotrimazole | - | [6] |
| Pyrazole Derivative (3) | Escherichia coli | 0.25 | Ciprofloxacin | - | [7] |
| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - | [7] |
| Pyrazole Derivative (2) | Aspergillus niger | 1 | Clotrimazole | - | [7] |
| 4-Pyrazolyl benzenesulfonamide (4c, 6b, 7b) | E. coli, S. aureus | Appreciable Activity | Ampicillin | - | [8] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Result | Reference Compound | Result | Source |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition (IC50) | 0.02 µM | - | - | [9] |
| 3,5-diarylpyrazoles | COX-2 Inhibition (IC50) | 0.01 µM | - | - | [9] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition (IC50) | 0.03 µM / 0.12 µM | - | - | [9] |
| Pyrazolo-pyrimidine | COX-2 Inhibition (IC50) | 0.015 µM | - | - | [9] |
| 4-Pyrazolyl benzenesulfonamide (3c, 4b, 4c, 5c, 6b, 7b) | Carrageenan-induced paw edema | Comparable or better than reference | Indomethacin, Celecoxib | - | [8] |
| Compound AD 532 | Carrageenan-induced paw edema | Promising results | Indomethacin, Celecoxib | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of pyrazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a density of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The pyrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used model for evaluating acute inflammation.[11]
-
Animal Grouping: Male Wistar rats or Swiss albino mice are divided into groups, including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazole derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: General experimental workflow for the biological evaluation of novel pyrazole derivatives.
Caption: Simplified signaling pathway of COX enzyme inhibition by pyrazole derivatives.
Caption: Logical relationship of the multifaceted biological activities of novel pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical and foundational aspect of drug discovery and development. The presence of even minor impurities can significantly impact the biological activity, toxicity, and stability of the final drug product.[1] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, a key building block in medicinal chemistry. We present a multi-pronged analytical approach, comparing a newly synthesized batch of this compound against a commercially available reference standard.
Potential impurities in the synthesized product can originate from starting materials, byproducts of the reaction (such as positional isomers), or degradation products.[1] Therefore, a combination of orthogonal analytical techniques is essential for a thorough purity evaluation.[1][2]
Comparative Analysis of Purity Assessment Methods
A combination of chromatographic and spectroscopic techniques is the gold standard for determining the purity of organic compounds.[1] High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural information and confirmation of molecular weight.[1][3]
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: A logical workflow for the purity assessment of this compound.
Data Presentation: A Comparative Summary
The following table summarizes hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound compared to a commercial reference standard.
| Analytical Method | Parameter | Synthesized Batch | Commercial Reference Standard | Acceptance Criteria |
| HPLC-UV | Purity (Area %) | 99.2% | >99.5% | >99.0% |
| Major Impurity (Area %) | 0.5% | <0.2% | <0.5% | |
| Total Impurities (Area %) | 0.8% | <0.5% | <1.0% | |
| ¹H-NMR | Structural Confirmation | Conforms | Conforms | Conforms |
| qNMR Purity (w/w %) | 99.1% | 99.6% | >99.0% | |
| LC-MS | [M+H]⁺ Ion | 155.08 | 155.08 | Theoretical: 155.08 |
| Impurity Profile | Matches major impurity from HPLC | No significant impurities detected | No unknown impurities >0.1% | |
| Melting Point | Range (°C) | 150-152 | 152-154 | 151-155°C |
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine the absolute purity of the compound using quantitative NMR (qNMR).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[1][2]
-
Sample Preparation (for qNMR):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid).[2]
-
The internal standard should have signals that do not overlap with the analyte's signals.[2]
-
Dissolve both in a known volume of the deuterated solvent.
-
-
NMR Parameters:
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[2]
-
-
Data Analysis:
-
Structural Confirmation: The structure is verified by analyzing the chemical shifts, coupling constants, and integration of the proton signals.
-
qNMR Purity: The absolute purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the target compound and identify any unknown impurities.
-
Instrumentation: An HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode is often suitable for detecting the [M+H]⁺ ion of pyrazole derivatives.
-
Sample Preparation: Dilute the sample prepared for HPLC analysis to a concentration of approximately 0.1 mg/mL and infuse it into the mass spectrometer.[1]
-
Data Analysis: The molecular weight is confirmed by observing the [M+H]⁺ ion. The mass-to-charge ratio of other peaks can be used to hypothesize the structures of impurities.
4. Melting Point Determination
-
Objective: To assess the purity of the compound based on its melting point range. Pure crystalline solids typically have a sharp melting point, while impurities tend to broaden and depress the melting range.[4]
-
Instrumentation: A digital melting point apparatus.
-
Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC-UV provides a robust and reliable method for routine purity checks and quantification of known impurities, it is often insufficient for comprehensive characterization.[2] The integration of LC-MS is crucial for the identification of unknown process-related impurities, leveraging its high sensitivity and mass determination capabilities.[2] Furthermore, qNMR stands out as a powerful technique for determining the absolute purity of the compound without the need for a specific reference standard of the same compound.[2] By combining these orthogonal techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound for its intended applications.
References
In Vivo Performance of Anti-Inflammatory Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo testing of pyrazole carboxylic acid derivatives as anti-inflammatory agents. A significant challenge in compiling this guide is the lack of publicly available in vivo data specifically for 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid derivatives. Despite a comprehensive search of scientific literature and patent databases, no specific studies detailing the in vivo anti-inflammatory or analgesic activity of this particular chemical scaffold were identified.
Therefore, this guide will focus on the in vivo performance of well-established alternative pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) and other common NSAIDs, for which a wealth of data exists. The primary in vivo model discussed is the carrageenan-induced paw edema assay, a standard and widely accepted method for evaluating acute inflammation.
Comparison of In Vivo Anti-Inflammatory Activity
The following table summarizes the in vivo anti-inflammatory efficacy of prominent NSAIDs in the carrageenan-induced rat paw edema model. This model is a cornerstone for the preclinical assessment of anti-inflammatory drugs. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative baseline.
| Compound | Class | Dosing (mg/kg) | Route of Administration | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| Celecoxib | Selective COX-2 Inhibitor | 1, 10, 30 | Intraperitoneal (IP) | 4 | Dose-dependent reduction | [1][2] |
| Diclofenac | Non-selective COX Inhibitor | 5, 20 | Oral (p.o.) | 3 | ~56% (5 mg/kg), ~72% (20 mg/kg) | [3] |
| Ibuprofen | Non-selective COX Inhibitor | 40 | Oral (p.o.) | 3 | Significant inhibition |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for inducing acute inflammation in a rodent model to evaluate the efficacy of anti-inflammatory compounds.
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-250 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound derivative)
-
Vehicle for test compound
-
Reference drug (e.g., Indomethacin, Celecoxib)
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted overnight (with free access to water) before the experiment to ensure uniform drug absorption.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer or calipers.
-
Compound Administration: Animals are divided into groups (n=6-8 per group):
-
Vehicle control group
-
Test compound group(s) (various doses)
-
Reference drug group The test compound, reference drug, or vehicle is administered via the intended route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan solution is administered subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Average increase in paw volume in the control group
-
Vt = Average increase in paw volume in the treated group
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) to ensure humane treatment and minimize suffering.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in inflammation and a typical experimental workflow for in vivo testing.
Caption: The COX-2 signaling pathway in inflammation.
Caption: General experimental workflow for in vivo anti-inflammatory screening.
Conclusion
While the pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs, as exemplified by the selective COX-2 inhibitor Celecoxib, there is a notable absence of publicly available in vivo efficacy data for this compound and its derivatives. The data presented for established NSAIDs in the carrageenan-induced paw edema model provides a robust benchmark for the evaluation of new chemical entities. Future preclinical studies on novel this compound derivatives should aim to generate comparable in vivo data to ascertain their potential as effective and safe anti-inflammatory agents. Researchers in this field are encouraged to publish their findings to contribute to the collective understanding of the structure-activity relationships within this chemical class.
References
- 1. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid should be treated as hazardous chemical waste. Disposal protocols are contingent upon local regulations and the policies of your institution's Environmental Health & Safety (EHS) department. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach, leveraging established procedures for analogous chemical structures. This guide provides a comprehensive framework for the safe handling and disposal of this compound.
Hazard Assessment and Waste Profile
Due to its classification as a pyrazole derivative, this compound should be handled as a potentially hazardous substance. Pyrazole-based compounds are known for their diverse pharmacological activities and, as such, require careful handling to avoid potential biological effects and environmental contamination.[1] Therefore, this compound must be disposed of as hazardous chemical waste; under no circumstances should it be discharged down the drain or discarded in regular trash.[2][3][4][5][6][7]
Key Disposal and Safety Information
The following table summarizes essential information for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1][2][8] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | [9][10] |
| Secondary Disposal | Chemical Incineration with Flue Gas Scrubbing | [7][10] |
| Incompatible Waste Streams | Strong Oxidizing Agents, Strong Acids, Strong Bases | [11] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, protective clothing, safety goggles, face shield | [5][9][11] |
| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood | [5][9][11] |
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible container.[2][4]
-
The container must be in good condition, made of a material that does not react with the chemical, and have a secure, tight-fitting lid.[1][4] Plastic containers are often preferred.[8]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[10]
2. Container Labeling:
-
Clearly label the waste container with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations
-
The date when waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
3. Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][8]
-
The SAA must be inspected weekly for any signs of leakage.[4]
-
Ensure the container is kept closed at all times except when adding waste.[2][4]
4. Requesting Disposal:
-
Once the container is full or you are ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[2][8]
5. Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[2]
-
The first rinsate must be collected and disposed of as hazardous waste.[1][2] Subsequent rinsate may also need to be collected as hazardous waste, depending on local regulations.
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of as regular trash or recycled, in accordance with institutional policy.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant to the eyes, skin, and respiratory system. It may be harmful if inhaled, swallowed, or absorbed through the skin. Strict adherence to the following personal protective equipment guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and chemical splashes. |
| Hand Protection | Nitrile or neoprene gloves.[1][2][3][4][5] | Provides a barrier against skin contact and absorption. Butyl rubber gloves are also effective against corrosive acids.[3][4] |
| Body Protection | A lab coat or a chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the powder outside of a fume hood or if dust is generated. |
Safe Handling and Operational Workflow
Proper handling of this powdered chemical is crucial to minimize exposure risk. The following workflow must be followed:
Experimental Protocol for Handling:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.[6]
-
Cover the work surface with absorbent bench paper.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling:
-
Conduct all weighing and transferring of the powder within a fume hood to minimize inhalation exposure.[6]
-
Keep the container of this compound tightly closed when not in use.
-
Avoid actions that could generate dust, such as scraping or vigorous shaking.
-
In case of a spill, do not dry sweep. Use a wet cleaning method or a HEPA vacuum to clean the area.[7]
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[8]
-
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected skin with plenty of soap and water.[8] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled as hazardous chemical waste in accordance with all federal, state, and local regulations.
Disposal Protocol:
-
Waste Segregation and Collection:
-
Do not mix this waste with other waste streams.[11]
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings.[11]
-
Any contaminated solvents or solutions should be collected in a separate, appropriately labeled hazardous waste container.
-
Contaminated PPE and cleaning materials should be placed in a designated hazardous waste container.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[11]
-
-
Professional Disposal:
References
- 1. safetyvestsandmore.com [safetyvestsandmore.com]
- 2. Gloves, Nitrile, Acid-Resistant, #10 | Flinn Scientific [flinnsci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Emergency management: chemical burns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eyecarenow.com [eyecarenow.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
